Prednisolone caproate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-4-5-6-7-23(31)33-16-22(30)27(32)13-11-20-19-9-8-17-14-18(28)10-12-25(17,2)24(19)21(29)15-26(20,27)3/h10,12,14,19-21,24,29,32H,4-9,11,13,15-16H2,1-3H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSAKUGJOSFARZ-FOMYWIRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301024448 | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-69-8 | |
| Record name | (11β)-11,17-Dihydroxy-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69164-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone caproate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069164698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15999 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301024448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PA7CJ4RFB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Prednisolone caproate mechanism of action in inflammatory models
An In-depth Technical Guide on the Core Mechanism of Action of Prednisolone Caproate in Inflammatory Models
Introduction
This compound is a synthetic glucocorticoid, a class of steroid hormones renowned for their potent anti-inflammatory and immunosuppressive properties.[1][2] As a derivative of prednisolone, its mechanism of action is rooted in the well-established pathways of glucocorticoid signaling. The caproate ester modification primarily influences the pharmacokinetics of the drug, such as its absorption and duration of action, while the core anti-inflammatory effects are mediated by the prednisolone moiety. This technical guide provides a detailed exploration of the molecular mechanisms by which this compound modulates inflammatory responses, with a focus on its actions in established experimental models of inflammation. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
The anti-inflammatory effects of prednisolone are multifaceted, involving both genomic and non-genomic pathways. The primary mechanism is the regulation of gene transcription through its interaction with the glucocorticoid receptor (GR).[3]
Genomic Mechanisms
The genomic actions of prednisolone are mediated by the cytosolic Glucocorticoid Receptor (GR), which, upon ligand binding, translocates to the nucleus to either activate or repress gene transcription.[4]
-
Glucocorticoid Receptor Binding and Nuclear Translocation: Being lipophilic, prednisolone diffuses across the cell membrane and binds to the GR in the cytoplasm. This binding event causes the dissociation of a chaperone protein complex, including heat shock proteins, from the GR. The activated prednisolone-GR complex then dimerizes and translocates into the nucleus.[1]
-
Transrepression of Pro-Inflammatory Genes: A major component of prednisolone's anti-inflammatory action is the suppression of pro-inflammatory gene expression.[4] This is achieved through the interference with key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] The activated GR can physically interact with these transcription factors, preventing their binding to DNA and subsequent activation of target genes that encode for cytokines, chemokines, and adhesion molecules.[6]
-
Transactivation of Anti-Inflammatory Genes: The prednisolone-GR complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This binding leads to the increased transcription of several anti-inflammatory proteins, including:
-
Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][7]
-
IκBα (Inhibitor of NF-κB): By upregulating the synthesis of IκBα, prednisolone enhances the sequestration of NF-κB in the cytoplasm, providing another layer of inhibition on this key pro-inflammatory pathway.[8]
-
Anti-inflammatory cytokines: Prednisolone can promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[2]
-
Caption: Genomic mechanism of prednisolone action.
Effects in In Vivo Inflammatory Models
The anti-inflammatory activity of this compound is evaluated in various animal models that mimic aspects of human inflammatory conditions.
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation.[9][10] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[10] The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[10][11]
Experimental Protocol:
-
Animals: Male Wistar rats or Swiss mice are typically used.[11][12] Animals are acclimatized for at least one week before the experiment.[13]
-
Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound.[13]
-
Drug Administration: Test compounds are usually administered orally or intraperitoneally 30 to 60 minutes before the carrageenan injection.[13][14]
-
Induction of Edema: A 1% solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw of each animal.[13]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[13]
-
Data Analysis: The percentage of edema inhibition is calculated for the treated groups compared to the control group.[13]
Caption: Experimental workflow for Carrageenan-induced paw edema.
Croton Oil-Induced Ear Edema
This model is used to assess the topical anti-inflammatory activity of compounds.[15] Croton oil contains phorbol esters that are potent inflammatory agents, inducing edema, erythema, and cellular infiltration.[16]
Experimental Protocol:
-
Animals: Male Swiss mice are commonly used.[17]
-
Grouping: Similar to the paw edema model, animals are divided into control, positive control (e.g., dexamethasone), and treatment groups.[17]
-
Induction and Treatment: A solution of croton oil in a vehicle like acetone is applied to the inner surface of the right ear.[17] The test compound (this compound) is often co-applied with the croton oil. The left ear typically receives the vehicle alone and serves as a control.[17]
-
Measurement of Edema: After a set period (e.g., 6 hours), animals are euthanized, and a standard-sized circular section is punched from both ears.[15][16] The difference in weight between the right and left ear punches is a measure of the edema.[15]
-
Data Analysis: The percentage of edema inhibition by the treatment is calculated relative to the control group.
Caption: Experimental workflow for Croton oil-induced ear edema.
Quantitative Data on Anti-inflammatory Effects
The efficacy of prednisolone in modulating key inflammatory pathways has been quantified in various in vitro and in vivo studies.
Inhibition of NF-κB Activity
Prednisolone is a potent inhibitor of the NF-κB signaling pathway.[18] Studies have quantified its inhibitory effects on NF-κB nuclear translocation and reporter gene activity.
| Model System | Parameter | Result | Reference |
| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Inhibition of PDGF-induced p65 nuclear translocation | 80.9 ± 8.1% inhibition at 200 µM | [19] |
| Human Pulmonary Artery Smooth Muscle Cells (PASMC) | Inhibition of PDGF-induced p50 nuclear translocation | 74.8 ± 8.2% inhibition at 200 µM | [19] |
| C2C12 Myoblasts (TNF-α stimulated) | IC₅₀ for NF-κB inhibition | 0.2 nM | [18] |
| C2C12 Myotubes (TNF-α stimulated) | IC₅₀ for NF-κB inhibition | 1.8 nM | [18] |
Modulation of Cytokine Expression
Prednisolone treatment has been shown to reduce the expression of pro-inflammatory cytokines in clinical and experimental settings.
| Model/Condition | Cytokine | Effect of Prednisolone | Reference |
| Leprosy Type 1 Reactions (Skin Lesions) | TNF-α | Reduced number of TNF-α positive cells after 1 month | [20][21][22] |
| Leprosy Type 1 Reactions (Skin Lesions) | IL-1β (mRNA) | Reduced expression | [20][21][22] |
| Leprosy Type 1 Reactions (Skin Lesions) | IL-10 | Reduced number of IL-10 positive cells after 1 month | [20][21][22] |
| Erythema Nodosum Leprosum (in vitro) | TNF (in response to M. leprae) | Production reduced from 83.6 pg/mL to 10.7 pg/mL | |
| Human Umbilical Vein Endothelial Cells (HUVEC) | E-selectin expression (induced by IL-1β or TNF-α) | Dose-dependent reduction | [23] |
Conclusion
The mechanism of action of this compound in inflammatory models is a classic example of glucocorticoid-mediated immunosuppression. Its primary efficacy stems from the binding to the glucocorticoid receptor, leading to profound changes in the expression of a wide array of genes controlling the inflammatory cascade. Through the dual actions of transrepression of pro-inflammatory transcription factors like NF-κB and transactivation of anti-inflammatory proteins, prednisolone effectively dampens the production of key inflammatory mediators, including cytokines and prostaglandins. The quantitative data from various in vitro and in vivo models underscore its potency in inhibiting these pathways. A thorough understanding of these mechanisms is crucial for the rational design and development of next-generation anti-inflammatory therapeutics.
References
- 1. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 2. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 7. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of prednisolone treatment on cytokine expression in patients with leprosy type 1 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of Prednisolone Treatment on Cytokine Expression in Patients with Leprosy Type 1 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Prednisolone inhibits cytokine-induced adhesive and cytotoxic interactions between endothelial cells and neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical synthesis and purification of Prednisolone caproate
An In-depth Technical Guide to the Chemical Synthesis and Purification of Prednisolone Caproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as prednisolone hexanoate, is a synthetic glucocorticoid corticosteroid used topically for its anti-inflammatory properties to treat conditions such as dermatosis, hemorrhoids, and anal fissures.[1] As with all active pharmaceutical ingredients (APIs), the efficacy and safety of this compound are directly linked to its purity. The presence of impurities, arising from starting materials, by-products, or degradation, can impact the drug's safety and therapeutic effect. Therefore, robust and well-controlled synthesis and purification processes are critical.
This technical guide provides a detailed overview of the chemical synthesis and purification of this compound. It includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to support researchers and professionals in the development and manufacturing of this important corticosteroid ester.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of the 21-hydroxyl group of prednisolone with caproic acid or a more reactive derivative thereof. A common industrial strategy involves activating the 21-hydroxyl group to create a better leaving group, such as a mesylate, which is then displaced by the carboxylate anion.
Experimental Protocol: Two-Step Synthesis
This protocol is based on established methods for corticosteroid ester synthesis, such as the preparation of prednisolone pivalate and hexahydrobenzoate.[2]
Step 1: Preparation of Prednisolone-21-methanesulfonate (Mesylate)
-
Dissolution: Dissolve Prednisolone in anhydrous pyridine in a reaction vessel under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Activation: Slowly add methanesulfonyl chloride dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a vessel containing a mixture of ice and water to precipitate the product.
-
Isolation: Filter the precipitate, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield the crude Prednisolone-21-mesylate intermediate.
Step 2: Synthesis of this compound
-
Reactant Preparation: In a separate vessel, dissolve sodium caproate in dimethylformamide (DMF).
-
Reaction: Add the dried Prednisolone-21-mesylate from Step 1 to the sodium caproate solution under a nitrogen atmosphere.
-
Heating: Heat the reaction mixture to approximately 60-70 °C and stir for 4-6 hours. Again, monitor the reaction's completion by TLC or HPLC.
-
Precipitation: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude this compound.
-
Isolation and Washing: Filter the crude product, wash extensively with water to remove residual DMF and salts, and then with a cold, dilute hydrocarbon solvent (e.g., hexane) to remove excess caproic acid.
-
Drying: Dry the crude product under vacuum.
| Parameter | Value/Condition | Reference |
| Step 1: Mesylation | ||
| Prednisolone:Methanesulfonyl Chloride Molar Ratio | 1 : 1.2 | [2] |
| Solvent | Anhydrous Pyridine | [2] |
| Temperature | 0-10 °C | [2] |
| Reaction Time | 2-4 hours | [2] |
| Step 2: Substitution | ||
| Prednisolone-21-mesylate:Sodium Caproate Molar Ratio | 1 : 1.5 | [2] |
| Solvent | Dimethylformamide (DMF) | [2] |
| Temperature | 60-70 °C | [2] |
| Reaction Time | 4-6 hours | [2] |
| Overall Yield (Crude) | 80-90% (Estimated) | [2] |
Purification Methodologies
Purification is a critical step to remove unreacted starting materials, reagents, and side-products. The primary methods for purifying corticosteroid esters are recrystallization and preparative chromatography.[3][4]
Method 1: Recrystallization
Recrystallization is a robust technique for removing impurities with different solubility profiles from the main compound. It is often used for large-scale industrial purification.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent system. For corticosteroids, acetone, methanol, or mixtures with water are commonly effective.[2] A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in a minimum amount of boiling acetone.
-
Filtration (Hot): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.[2]
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, especially for isolating reference standards or in complex mixtures, preparative HPLC is the method of choice.[3] Reversed-phase chromatography is typically used for corticosteroids.[3]
Experimental Protocol:
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ideally the mobile phase, to a high concentration. Filter the solution through a 0.45 µm filter before injection.
-
Column and Mobile Phase: Select a reversed-phase column (e.g., C18). The mobile phase often consists of a mixture of water and organic solvents like acetonitrile and methanol. A gradient elution is often required to separate closely related impurities.[3]
-
Injection and Elution: Inject a large volume of the concentrated sample onto the preparative column. Run the gradient program to elute the components.
-
Fraction Collection: Collect fractions as the peaks elute, guided by a UV detector (typically set at ~254 nm for prednisolone derivatives).[5]
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to identify those containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Step: The resulting solid may be recrystallized from a suitable solvent to obtain the final crystalline product.
| Parameter | Preparative HPLC Conditions | Reference |
| Column | Reversed-Phase C18 | [3][6] |
| Mobile Phase A | Water | [3] |
| Mobile Phase B | Acetonitrile/Methanol/Isopropanol Mixture | [3] |
| Elution Mode | Gradient | [3] |
| Detection | UV at 254 nm | [5] |
| Sample Solvent | Methanol or Acetonitrile | [3] |
| Feature | Recrystallization | Preparative HPLC |
| Purity Achievable | Good to High (>99%) | Very High (>99.8%) |
| Yield | Moderate to High (can have losses in mother liquor) | Moderate (potential for losses during fraction pooling and solvent removal) |
| Throughput/Scale | High, suitable for industrial scale | Low to Moderate, suitable for lab and kilo-lab scale |
| Cost | Low (solvents, basic equipment) | High (instrumentation, columns, large solvent volumes) |
| Selectivity | Dependent on solubility differences | High, can resolve very similar impurities |
References
- 1. axplora.com [axplora.com]
- 2. US3037034A - Process for the preparation of esters of corticosteroids - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. britannica.com [britannica.com]
- 5. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]
- 6. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Profile of Prednisolone Caproate: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available in vivo pharmacokinetic and pharmacodynamic data for Prednisolone caproate is limited. This guide synthesizes the available information and extrapolates from data on the active moiety, prednisolone, and other prednisolone esters to provide a comprehensive overview for research and development purposes. All extrapolated information should be considered with appropriate scientific caution.
Introduction
This compound is a synthetic glucocorticoid, an ester derivative of prednisolone.[1] It is primarily utilized for its potent anti-inflammatory and immunosuppressive properties, often in topical or local formulations to minimize systemic exposure and associated side effects.[1] Understanding the in vivo behavior of this specific ester is crucial for optimizing its therapeutic efficacy and safety profile in drug development. This technical guide provides a detailed examination of the available pharmacokinetic and pharmacodynamic data, experimental methodologies, and relevant biological pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to its hydrolysis into the active compound, prednisolone. The caproate ester moiety modifies the lipophilicity of the molecule, influencing its absorption, distribution, and rate of conversion to the active form.
Absorption and Bioavailability
This compound is often administered locally, for instance, rectally.[2] Systemic absorption following such administration has been observed, indicating that the drug can enter the bloodstream.[2]
A study evaluating the urinary excretion of prednisolone after rectal administration of a this compound formulation provides indirect evidence of its systemic absorption. Following the administration of a suppository containing this compound, prednisolone was detected in the urine, with peak levels observed around 3 hours post-administration.[2] The levels of prednisolone fell below the reporting threshold between 15 to 21 hours.[2] In contrast, a cream formulation resulted in urinary concentrations of prednisolone that remained below the reporting level, suggesting lower systemic absorption from the cream base compared to the suppository.[2]
For comparison, oral administration of prednisolone generally leads to rapid and almost complete absorption.[3] The esterification to caproate is expected to delay the rate of absorption and conversion to active prednisolone compared to oral administration of the parent drug.
Distribution
Once absorbed and hydrolyzed to prednisolone, the distribution is governed by the physicochemical properties of prednisolone. Prednisolone exhibits non-linear binding to plasma proteins, primarily to transcortin and to a lesser extent, albumin.[4] This non-linear binding results in dose-dependent changes in the volume of distribution and plasma clearance of prednisolone.[3]
Metabolism and Excretion
Following its release, prednisolone undergoes hepatic metabolism, including reduction, oxidation, and conjugation.[3] The metabolites are then primarily excreted in the urine.[2][3] The study on rectal administration of this compound confirmed the urinary excretion of its active metabolite, prednisolone.[2]
Quantitative Pharmacokinetic Data
Specific quantitative pharmacokinetic parameters for this compound in vivo are not well-documented in publicly accessible literature. The table below summarizes urinary excretion data following rectal administration, which provides an indication of systemic absorption and elimination.
| Formulation | Analyte | Time to Peak Urinary Concentration | Time to Fall Below Reporting Level |
| Suppository | Prednisolone | ~3 hours | 15 - 21 hours |
| Cream | Prednisolone | Remained below reporting level | Remained below reporting level |
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated by its active metabolite, prednisolone. As a glucocorticoid, prednisolone exerts its anti-inflammatory and immunosuppressive effects through genomic and non-genomic mechanisms.
Mechanism of Action
The primary mechanism of action involves the binding of prednisolone to cytosolic glucocorticoid receptors (GR). Upon binding, the receptor-ligand complex translocates to the nucleus and acts as a transcription factor. This can lead to:
-
Transactivation: Increased transcription of anti-inflammatory genes, such as those for lipocortin-1 and anti-inflammatory cytokines.
-
Transrepression: Decreased transcription of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.
This modulation of gene expression results in the suppression of the inflammatory cascade and a reduction in the activity of various immune cells.
Signaling Pathway
The signaling pathway for glucocorticoids is well-established. The following diagram illustrates the general mechanism of action of prednisolone upon its release from this compound.
Caption: General signaling pathway of Prednisolone.
Pharmacodynamic Effects
The topical and local anti-inflammatory activity of prednisolone and its esters is well-documented.[7][8] Studies on other topically applied prednisolone esters have shown potent anti-inflammatory effects in various animal models, such as carrageenan-induced edema and paper disk granuloma.[7] It is expected that this compound would exhibit similar potent local anti-inflammatory activity.
Experimental Protocols
Detailed experimental protocols for the in vivo study of this compound are not extensively published. However, based on the available literature for prednisolone and other corticosteroids, the following methodologies are relevant.
In Vivo Pharmacokinetic Study Design
A typical in vivo pharmacokinetic study for a locally administered drug like this compound would involve the following steps:
References
- 1. axplora.com [axplora.com]
- 2. researchgate.net [researchgate.net]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Anti-inflammatory effects of prednisolone 17-valerate 21-acetate, a new topical corticosteroid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral prednisolone suppresses skin inflammation in a healthy volunteer imiquimod challenge model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of Prednisolone Caproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone caproate is a synthetic glucocorticoid, a corticosteroid ester, utilized for its potent anti-inflammatory and immunosuppressive properties. As a derivative of prednisolone, it is designed to offer modified pharmacokinetic characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of this compound, offering critical data and methodologies for professionals in drug development and research.
Molecular Structure and Identification
This compound, also known as prednisolone hexanoate, is the 21-caproate ester of prednisolone. The addition of the caproate (hexanoate) group increases the lipophilicity of the parent compound, prednisolone.
Table 1: Molecular Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | [1] |
| Molecular Formula | C27H38O6 | [1] |
| Molecular Weight | 458.6 g/mol | [1] |
| CAS Number | 69164-69-8 | [1] |
| Canonical SMILES | CCCCCC(=O)OCC(=O)C1(CC[C@@H]2[C@@]1(C--INVALID-LINK--O)C)O | [1] |
| InChI Key | DNSAKUGJOSFARZ-FOMYWIRZSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a drug molecule are paramount in determining its formulation, delivery, and ultimate bioavailability. The esterification of prednisolone with caproic acid to form this compound significantly alters these properties compared to the parent drug.
Table 2: Physicochemical Data for Prednisolone and this compound
| Property | Prednisolone | This compound (Predicted) | Citation |
| Melting Point (°C) | ~235 (with decomposition) | 184.5 - 185.5 | [2] |
| logP (Octanol/Water) | 1.6 | 4.3 | [1][2] |
| pKa | Non-ionizable | Non-ionizable | [3] |
| Aqueous Solubility | Very slightly soluble (0.22-0.24 mg/mL at 25°C) | Predicted to be lower than prednisolone | [3] |
Experimental Protocols
Determination of Melting Point:
The melting point of a compound can be determined using a digital melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range at which the substance melts is recorded. For corticosteroids like prednisolone, decomposition may occur at the melting point.[2]
Determination of logP (Octanol-Water Partition Coefficient):
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common experimental protocol. A solution of the compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). The partition coefficient is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]
Determination of Aqueous Solubility:
The solubility of a compound in water can be determined by the shake-flask method. An excess amount of the solid compound is added to a known volume of water at a specific temperature (e.g., 25°C or 37°C). The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured using a validated analytical method like UV-Vis spectrophotometry or HPLC.[3]
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
As a glucocorticoid, this compound exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The binding of the ligand to the cytoplasmic GR triggers a cascade of events leading to the modulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
Upon entering the cell, this compound binds to the cytoplasmic glucocorticoid receptor (GR), which is part of a complex with heat shock proteins (HSPs) and immunophilins.[5][6] This binding induces a conformational change, leading to the dissociation of the associated proteins and the dimerization of the GR-ligand complex.[5] The activated dimer then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[6] This interaction modulates the transcription of target genes, leading to the increased synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines, ultimately resulting in the therapeutic effects of the drug.[7]
Experimental Workflow: Synthesis of this compound
The synthesis of this compound typically involves the esterification of prednisolone with caproic acid or a reactive derivative thereof. The following diagram illustrates a general experimental workflow for this synthesis.
Caption: General Synthesis Workflow for this compound.
The synthesis begins by dissolving prednisolone in a suitable solvent, often a base like pyridine, which also acts as a catalyst and acid scavenger.[8] A reactive derivative of caproic acid, such as caproyl chloride or caproic anhydride, is then added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating to drive the esterification to completion. After the reaction, the mixture is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified, commonly by column chromatography, to yield pure this compound. The final product is then characterized using various analytical techniques, including Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and physicochemical properties of this compound. The data and experimental protocols presented are intended to be a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of formulations and the successful clinical application of this potent corticosteroid.
References
- 1. This compound | C27H38O6 | CID 155202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fip.org [fip.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisolone - Wikipedia [en.wikipedia.org]
- 8. Prednisolone synthesis - chemicalbook [chemicalbook.com]
In Vitro Anti-inflammatory Activity of Prednisolone Caproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the in vitro anti-inflammatory activity of prednisolone, the active form of prednisolone caproate. Specific experimental data for this compound is limited in publicly available literature. This compound is an ester prodrug of prednisolone, designed to be hydrolyzed to release the active prednisolone molecule. The caproate moiety increases the lipophilicity of the compound, which may enhance its cellular uptake and duration of action, but the fundamental anti-inflammatory mechanisms are attributed to the prednisolone component.
Introduction
Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is the active metabolite of prednisone and is widely used in the treatment of a variety of inflammatory and autoimmune conditions.[2] The anti-inflammatory effects of prednisolone are mediated by its interaction with glucocorticoid receptors (GR), leading to the modulation of gene expression and interference with pro-inflammatory signaling pathways.[3] This guide details the in vitro anti-inflammatory profile of prednisolone, providing insights into its mechanisms of action, experimental protocols for its evaluation, and quantitative data from relevant studies.
Molecular Mechanism of Action
Prednisolone exerts its anti-inflammatory effects through multiple mechanisms at the cellular and molecular level. Upon diffusing into the cell, prednisolone binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression through two primary modes of action: transactivation and transrepression.[3]
2.1. Transrepression: Inhibition of Pro-inflammatory Transcription Factors
A major component of prednisolone's anti-inflammatory activity is its ability to suppress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5]
-
Inhibition of NF-κB: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] Prednisolone interferes with this pathway by:
-
Increasing IκBα synthesis: The GR-prednisolone complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter of the IκBα gene, upregulating its expression. This leads to an increased pool of IκBα, which can more effectively retain NF-κB in the cytoplasm.[7]
-
Directly interacting with NF-κB subunits: The GR-prednisolone complex can physically interact with the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[3]
-
-
Inhibition of AP-1: The AP-1 transcription factor is typically a dimer of proteins from the Jun and Fos families. It is activated by various stimuli, including cytokines and growth factors, and regulates the expression of genes involved in inflammation and immune responses. Prednisone, the prodrug of prednisolone, has been shown to inhibit the IL-1β-induced activation of AP-1.[8] This is achieved, in part, by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway, which is crucial for the activation of c-Jun, a key component of AP-1.[5]
Signaling Pathway Diagrams
Caption: Prednisolone Inhibition of the NF-κB Signaling Pathway.
Effects on Inflammatory Mediators
Prednisolone's modulation of transcription factors results in a broad suppression of pro-inflammatory mediators.
3.1. Cytokine Production
In vitro studies have consistently demonstrated that prednisolone significantly inhibits the production of key pro-inflammatory cytokines.[9] In response to stimulation with M. leprae whole-cell sonicates, prednisolone treatment of peripheral blood mononuclear cells (PBMCs) from patients with Erythema Nodosum Leprosum led to a marked decrease in the production of TNF-α.[9] Specifically, in vitro TNF production was considerably higher before treatment (83.6 pg/mL ± 18.82) compared to during treatment (10.7 pg/mL ± 2.79).[9] Similarly, prednisolone has been shown to decrease the production of IL-1β and IL-6.[9]
3.2. Inflammatory Enzymes
Prednisolone also downregulates the expression of enzymes that are critical for the synthesis of inflammatory mediators.
-
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Prednisone has been shown to markedly inhibit IL-1β-induced COX-2 protein and mRNA expression, as well as COX-2 promoter activity and the production of its metabolite, prostaglandin E2 (PGE2).[10]
-
Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. Steroidal antedrugs of prednisolone have demonstrated a concentration-dependent inhibition of NO production in LPS-stimulated RAW 264.7 murine macrophage cells, although their potencies were lower than that of prednisolone itself.[11]
Quantitative Data Summary
The following table summarizes quantitative data on the in vitro anti-inflammatory effects of prednisolone and its derivatives from various studies.
| Cell Type | Stimulant | Parameter Measured | Compound | Effect | Reference |
| Human PBMCs | M. leprae WCS | TNF-α production | Prednisolone | Inhibition from 83.6 pg/mL to 10.7 pg/mL | [9] |
| Human PBMCs | M. leprae WCS | IL-6 production | Prednisolone | Decreased production | [9] |
| Human PBMCs | M. leprae WCS | IL-1β production | Prednisolone | Decreased production | [9] |
| HEI-OC1 murine auditory cells | IL-1β | COX-2 expression | Prednisone | Marked inhibition of protein and mRNA expression | [10] |
| HEI-OC1 murine auditory cells | IL-1β | PGE2 production | Prednisone | Marked inhibition | [10] |
| RAW 264.7 murine macrophages | LPS | Nitric Oxide (NO) production | Prednisolone derivatives | Concentration-dependent inhibition | [11] |
| Human pulmonary artery smooth muscle cells | PDGF | NF-κB (p65/p50) nuclear translocation | Prednisolone (200 µM) | Marked inhibition | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro anti-inflammatory activity of a compound like this compound.
5.1. LPS-Stimulated Macrophage Assay for Cytokine and Nitric Oxide Production
This assay is a standard method to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent for Nitric Oxide (NO) assay
-
ELISA kits for TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[13]
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control. Pre-treat the cells for 1-2 hours.[13]
-
Stimulation: Following pre-treatment, add LPS to a final concentration of 10-100 ng/mL.[14]
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Assay: Mix an equal volume of supernatant with Griess Reagent in a 96-well plate. Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.[13]
-
Cytokine ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.[13]
5.2. Western Blot Analysis of NF-κB Pathway Activation
This protocol details the detection of key proteins in the NF-κB signaling pathway to assess the inhibitory effect of a test compound.
Materials:
-
Cell culture reagents as described above
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells as described in the macrophage assay. For time-dependent analysis of IκBα phosphorylation, a shorter LPS stimulation time (e.g., 30 minutes) is recommended.[15] After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or similar assay.[16]
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies overnight at 4°C.[15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection and Analysis:
5.3. Luciferase Reporter Assay for Transcription Factor Activity
This assay measures the activity of a specific transcription factor (e.g., NF-κB or AP-1) by quantifying the expression of a reporter gene (luciferase) under the control of response elements for that transcription factor.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Luciferase reporter plasmid containing response elements for the transcription factor of interest (e.g., NF-κB-Luc)
-
Control reporter plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the specific luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
Treatment: After 24-48 hours, treat the cells with the inflammatory stimulus (e.g., TNF-α) in the presence or absence of the test compound.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.[17]
-
Luciferase Assay:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Experimental Workflow Diagram
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assessment.
Conclusion
Prednisolone demonstrates robust in vitro anti-inflammatory activity primarily through the suppression of key pro-inflammatory transcription factors NF-κB and AP-1. This leads to a significant reduction in the production of a wide array of inflammatory mediators, including cytokines and enzymes involved in the inflammatory cascade. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro evaluation of the anti-inflammatory properties of this compound and other novel anti-inflammatory compounds. While the caproate ester is expected to modulate the pharmacokinetic properties of prednisolone, the fundamental anti-inflammatory mechanisms are anticipated to be consistent with those of the parent molecule. Further in vitro studies directly on this compound are warranted to elucidate any specific effects of the ester moiety on cellular activity.
References
- 1. SMPDB [smpdb.ca]
- 2. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 5. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | The Effects of Prednisolone Treatment on Cytokine Expression in Patients with Erythema Nodosum Leprosum Reactions [frontiersin.org]
- 10. Prednisone inhibits the IL-1β-induced expression of COX-2 in HEI-OC1 murine auditory cells through the inhibition of ERK-1/2, JNK-1 and AP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro anti-inflammatory activities of new steroidal antedrugs: [16alpha,17alpha-d] Isoxazoline and [16alpha,17alpha-d]-3'-hydroxy-iminoformyl isoxazoline derivatives of prednisolone and 9alpha-fluoroprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Core Structural Differences Between Prednisolone Caproate and Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prednisolone, a potent synthetic glucocorticoid, is a cornerstone in the management of a wide array of inflammatory and autoimmune disorders. To modulate its physicochemical and pharmacokinetic properties, various ester prodrugs have been developed. Among these is prednisolone caproate, the 21-caproate ester of prednisolone. This technical guide provides a comprehensive analysis of the key structural differences between prednisolone and this compound, delving into their distinct physicochemical properties, pharmacokinetic profiles, and pharmacodynamic implications. Detailed experimental protocols for the characterization and comparison of these two compounds are also provided to facilitate further research and development in this area.
Introduction
Glucocorticoids exert their profound anti-inflammatory and immunosuppressive effects primarily through their interaction with the glucocorticoid receptor (GR). Prednisolone, the active metabolite of prednisone, is a widely prescribed corticosteroid.[1] However, its clinical utility can be optimized by modifying its chemical structure to enhance its therapeutic index. Esterification at the C21 hydroxyl group is a common strategy to create prodrugs with altered properties. This compound, also known as prednisolone hexanoate, is one such derivative where a caproate (hexanoate) moiety is attached to the C21 position of the prednisolone backbone.[2][3] This structural modification significantly impacts the molecule's lipophilicity, which in turn influences its formulation, absorption, distribution, and duration of action. This guide will elucidate these differences from a technical perspective, providing valuable insights for researchers and professionals in drug development.
Structural and Physicochemical Differences
The fundamental structural difference between prednisolone and this compound lies in the substitution at the C21 position. In prednisolone, this position is occupied by a hydroxyl group, whereas in this compound, it is esterified with caproic acid.
Caption: Structural transformation from prednisolone to this compound.
This seemingly minor alteration has profound consequences on the physicochemical properties of the molecule, as summarized in the table below.
| Property | Prednisolone | This compound | Reference |
| Molecular Formula | C21H28O5 | C27H38O6 | [4],[5] |
| Molecular Weight ( g/mol ) | 360.44 | 458.59 | [4],[5] |
| Aqueous Solubility | ~223 mg/L (at 25 °C) | Predicted to be significantly lower | [4] |
| Lipophilicity (XlogP) | 1.6 | 4.3 (Predicted) | [4],[6] |
| pKa | Neutral | Neutral | [7] |
Pharmacokinetic Implications
The structural differences between prednisolone and this compound directly influence their pharmacokinetic profiles.
Absorption
The route of administration heavily dictates the relevance of the differing physicochemical properties. For oral administration, the increased lipophilicity of this compound may enhance its absorption from the gastrointestinal tract. However, for topical and intra-articular applications, the higher lipophilicity can lead to better penetration and retention in lipid-rich tissues like the skin and synovial membranes.[8]
Distribution and Metabolism
Following administration, this compound acts as a prodrug and is designed to be hydrolyzed by esterases in the plasma and other tissues to release the active prednisolone.[9][10] This enzymatic cleavage is a critical step for its pharmacological activity. The rate of this hydrolysis can influence the onset and duration of action. Studies on other prednisolone esters have shown that they are rapidly hydrolyzed in plasma.[11]
Prednisolone itself exhibits complex, dose-dependent pharmacokinetics and is 70-90% bound to plasma proteins, primarily albumin and corticosteroid-binding globulin.[12][13]
Comparative Pharmacokinetic Parameters
Direct comparative pharmacokinetic data for prednisolone versus this compound is scarce in the readily available literature. However, based on the prodrug nature of the caproate ester, one can anticipate a delayed Tmax for the appearance of prednisolone in the systemic circulation following administration of this compound, as compared to the administration of prednisolone itself. The Cmax and AUC of the released prednisolone would depend on the rate and extent of hydrolysis of the caproate ester.
Pharmacodynamic Considerations
The pharmacodynamic activity of both compounds is ultimately mediated by prednisolone's binding to the glucocorticoid receptor.
Caption: Glucocorticoid receptor signaling pathway for this compound.
An important consideration is the receptor binding affinity of the prodrug itself. Studies on other 21-esters of corticosteroids have indicated that they possess a lower binding affinity for the glucocorticoid receptor compared to the parent alcohol.[12] This suggests that this compound is likely to have a significantly lower affinity for the GR than prednisolone, reinforcing its role as a prodrug that requires conversion to the active form.
Experimental Protocols
In Vitro Hydrolysis of this compound in Plasma
Objective: To determine the rate of hydrolysis of this compound to prednisolone in human plasma.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of this compound and prednisolone in a suitable organic solvent (e.g., methanol).
-
Incubation: Add a small volume of the this compound stock solution to pre-warmed human plasma to achieve the desired final concentration.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma mixture.
-
Protein Precipitation: Immediately add a cold organic solvent (e.g., acetonitrile) to the aliquots to precipitate plasma proteins and stop the enzymatic reaction.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentrations of both this compound and prednisolone using a validated HPLC method.[14]
Caption: Workflow for in vitro plasma hydrolysis assay.
Competitive Glucocorticoid Receptor Binding Assay
Objective: To compare the binding affinities of prednisolone and this compound for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: Prepare a source of glucocorticoid receptors, typically from a cell line expressing the receptor (e.g., HeLa cells) or a commercially available recombinant human GR.[15]
-
Radioligand: Use a radiolabeled glucocorticoid with high affinity for the GR, such as [3H]-dexamethasone.
-
Competition: In a multi-well plate, incubate a constant concentration of the radioligand and the receptor preparation with increasing concentrations of unlabeled prednisolone or this compound.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is often achieved by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can then be determined.
Caption: Workflow for competitive glucocorticoid receptor binding assay.
Conclusion
The esterification of prednisolone at the C21 position to form this compound represents a strategic modification to alter the drug's physicochemical and pharmacokinetic properties. The addition of the caproate moiety significantly increases lipophilicity, which is expected to enhance tissue penetration and retention, particularly in topical applications. As a prodrug, this compound requires in vivo hydrolysis to release the pharmacologically active prednisolone. This bioconversion step, along with the inherent lower receptor binding affinity of the ester, are key pharmacodynamic distinctions. The experimental protocols provided herein offer a framework for the direct, quantitative comparison of these two important glucocorticoid entities, which can aid in the rational design and development of future corticosteroid therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. axplora.com [axplora.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. PubChemLite - this compound (C27H38O6) [pubchemlite.lcsb.uni.lu]
- 7. fip.org [fip.org]
- 8. Binding of prednisolone and its ester prodrugs in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Pharmacokinetics and pharmacodynamics of prednisolone following extremely high dosage as prednisolone hemisuccinate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corticosteroids in liver disease: studies on the biological conversion of prednisone to prednisolone and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of plasma prednisolone, prednisone, and cortisol levels by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Cellular Pathways Modulated by Prednisolone Caproate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone caproate is a synthetic glucocorticoid, functioning as an ester prodrug of prednisolone. Following administration, it is metabolized into prednisolone, its biologically active form. Therefore, the cellular and molecular mechanisms of action of this compound are those of prednisolone. Prednisolone exerts potent anti-inflammatory and immunosuppressive effects by modulating a vast array of cellular signaling pathways and gene expression profiles.[1][2] It is a cornerstone therapy for a wide range of inflammatory and autoimmune conditions, including arthritis, lupus, inflammatory bowel disease, and asthma.[1][3]
This technical guide provides an in-depth overview of the core cellular pathways modulated by prednisolone exposure. It includes a summary of quantitative data on gene and protein expression, detailed experimental protocols for key assays, and visualizations of the critical signaling cascades.
Primary Mechanism of Action: Glucocorticoid Receptor Signaling
The actions of prednisolone are primarily mediated through its interaction with the cytosolic Glucocorticoid Receptor (GR), a ligand-activated transcription factor.[4][5] The signaling cascade, often referred to as the genomic pathway, involves several key steps that ultimately alter the transcription of hundreds of genes.
-
Cellular Entry and Receptor Binding : Being lipophilic, prednisolone readily diffuses across the cell membrane into the cytoplasm.[1]
-
GR Activation : In the cytoplasm, prednisolone binds to the ligand-binding domain of the GR, which is part of an inactive multiprotein complex including heat shock proteins (HSPs) like Hsp90.[5] This binding induces a conformational change in the GR, causing the dissociation of the chaperone proteins.[1][5]
-
Nuclear Translocation : The activated prednisolone-GR complex rapidly translocates into the nucleus.[1]
-
Gene Regulation : Once in the nucleus, the complex homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][6]
-
Transactivation : Binding to positive GREs initiates the transcription of genes, leading to the synthesis of anti-inflammatory proteins such as Annexin A1 (lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[3][7]
-
Transrepression : The GR complex can also bind to negative GREs (nGREs) or, more commonly, interfere with the activity of other transcription factors, thereby repressing the expression of pro-inflammatory genes.[1][6]
-
Modulation of Pro-Inflammatory Transcription Factors
A crucial aspect of prednisolone's anti-inflammatory effect is its ability to suppress the activity of key pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8][9] This is a central mechanism of transrepression.
-
Inhibition of NF-κB : In inflammatory states, NF-κB is activated and translocates to the nucleus, driving the expression of numerous inflammatory genes, including cytokines (TNF-α, IL-6, IL-8), chemokines, and adhesion molecules.[10] The activated GR can physically interact with NF-κB subunits (p65/p50), preventing them from binding to their DNA target sites and thereby blocking transcription.[9][10][11] This steroid-induced blockade is a key mechanism for suppressing the inflammatory cascade in diseases like IBD.[10]
-
Inhibition of AP-1 : AP-1 (a complex typically formed by Fos and Jun proteins) is another transcription factor that regulates genes involved in inflammation and cell proliferation. Similar to its effect on NF-κB, the activated GR can bind to AP-1 and inhibit its transcriptional activity.[8]
Data Presentation: Gene and Protein Expression
Prednisolone exposure leads to significant changes in the expression of a wide range of genes and proteins. These changes underlie both its therapeutic effects and potential side effects.
Table 1: Summary of Genes Modulated by Prednisolone Exposure
This table summarizes key genes found to be differentially expressed in various tissues and cell types following prednisolone treatment, as reported in transcriptomic studies.
| Gene Symbol | Gene Name | Tissue/Cell Type | Regulation | Associated Pathway/Function | Reference |
| FKBP5 | FK506 Binding Protein 5 | Liver, T-cells | Up-regulated | GR signaling feedback, stress | [12] |
| PCK1 | Phosphoenolpyruvate Carboxykinase 1 | Liver | Up-regulated | Gluconeogenesis | [12] |
| GADD45B/G | Growth Arrest and DNA Damage Inducible Beta/Gamma | Liver | Up-regulated | Cell cycle arrest, Apoptosis | [12] |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Liver | Up-regulated | Cell cycle arrest | [12] |
| DUSP1 | Dual Specificity Phosphatase 1 (MKP-1) | Airway Smooth Muscle | Up-regulated | MAPK signaling inhibition | [13] |
| KLF15 | Kruppel Like Factor 15 | Airway Smooth Muscle | Up-regulated | Glucocorticoid response | [13] |
| CRISPLD2 | Cysteine Rich Secretory Protein LCCL Domain Containing 2 | Airway Smooth Muscle | Up-regulated | Anti-inflammatory, Lung development | [13] |
| IL6 | Interleukin 6 | Airway Smooth Muscle | Down-regulated | Inflammation | [13] |
| IL8 | Interleukin 8 | Colon Mucosa | Down-regulated | Inflammation, Chemotaxis | [10] |
| CTSK | Cathepsin K | Bone | Up-regulated | Osteoclast activity, Bone resorption | [14] |
| ACP5 | Acid Phosphatase 5, Tartrate Resistant | Bone | Up-regulated | Osteoclast activity | [14] |
| OSTN | Osteocrin | Bone | Down-regulated | Bone formation | [14] |
Table 2: Summary of Proteins Modulated by Prednisolone Exposure
This table highlights proteins identified through proteomic analyses to be differentially regulated by glucocorticoid treatment. Quantitative proteomic data for prednisolone is less common in public literature; this table is representative of glucocorticoid effects.
| Protein Name | UniProt ID | Cellular Location | Regulation | Associated Pathway/Function | Reference |
| Annexin A1 | P04083 | Cytoplasm, Membrane | Up-regulated | Anti-inflammation, inhibits PLA2 | [3] |
| IκB-α | P25963 | Cytoplasm | Up-regulated | NF-κB inhibition | [8] |
| Gilz | Q99576 | Cytoplasm, Nucleus | Up-regulated | T-cell apoptosis, inhibits NF-κB/AP-1 | [8] |
| MKP-1 | P28562 | Nucleus | Up-regulated | MAPK pathway inhibition | [8] |
Experimental Protocols & Workflows
Investigating the cellular effects of prednisolone involves a range of molecular biology techniques. Below are detailed methodologies for common experiments.
General Experimental Workflow
A typical workflow to study the effects of a drug like prednisolone on cellular pathways involves cell culture, treatment, sample collection, molecular analysis (genomic, transcriptomic, or proteomic), and data interpretation.
Protocol: RNA Sequencing for Transcriptome Analysis
This protocol outlines the steps to identify gene expression changes in response to prednisolone using RNA-Seq.[13]
-
Cell Culture and Treatment :
-
Culture a relevant human cell line (e.g., A549, primary human airway smooth muscle cells) to 70-80% confluency in appropriate media.[5][13]
-
Treat cells with the desired concentration of prednisolone (e.g., 1 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[13] Perform experiments in biological triplicate.
-
-
RNA Extraction :
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).
-
Purify total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenol-chloroform extraction, including an on-column DNase digestion step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100) to ensure high integrity (RIN > 8).
-
-
Library Preparation and Sequencing :
-
Generate sequencing libraries from ~1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
Perform paired-end sequencing on a high-throughput platform (e.g., Illumina HiSeq/NovaSeq) to a desired read depth (e.g., >30 million reads per sample).[13][15]
-
-
Data Analysis :
-
Perform quality control on raw sequencing reads (e.g., using FastQC).
-
Align reads to a reference genome (e.g., hg38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene-level expression counts (e.g., using Salmon or featureCounts).[15]
-
Perform differential expression analysis between prednisolone- and vehicle-treated groups using a package like DESeq2 or edgeR to identify statistically significant changes.[15]
-
Conduct pathway and gene ontology (GO) enrichment analysis on the list of differentially expressed genes to identify modulated biological processes.
-
Protocol: Western Blotting for Protein Analysis
This protocol details the steps for validating changes in the expression of a specific target protein.[5][16][17]
-
Cell Culture and Treatment :
-
Follow the same procedure as described in section 4.2.1.
-
-
Protein Extraction (Lysate Preparation) :
-
Place the culture dish on ice and wash cells twice with ice-cold PBS.[5]
-
Add ice-cold RIPA Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[17]
-
Sonicate the lysate briefly to shear genomic DNA and centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet cell debris.[17]
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Protein Quantification and Sample Preparation :
-
SDS-PAGE and Protein Transfer :
-
Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection :
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[17]
-
Capture the signal using an imaging system (e.g., ChemiDoc) or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control protein (e.g., GAPDH or β-actin) to determine relative protein expression.
-
References
- 1. Prednisolone - Wikipedia [en.wikipedia.org]
- 2. Prednisone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Prednisolone? [synapse.patsnap.com]
- 4. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Corticosteroid effects on cell signalling | European Respiratory Society [publications.ersnet.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of steroid treatment on activation of nuclear factor kappaB in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prednisolone inhibits PDGF-induced nuclear translocation of NF-κB in human pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prednisolone-induced differential gene expression in mouse liver carrying wild type or a dimerization-defective glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA-Seq Transcriptome Profiling Identifies CRISPLD2 as a Glucocorticoid Responsive Gene that Modulates Cytokine Function in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancer RNA Expression in Response to Glucocorticoid Treatment in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 17. origene.com [origene.com]
- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
The Advent of a Topical Steroid: A Technical History of Prednisolone Caproate
An In-depth Guide for Researchers and Drug Development Professionals
Prednisolone caproate, a topical corticosteroid, emerged from the mid-20th century wave of synthetic steroid development that revolutionized the treatment of inflammatory conditions. While the precise date of its initial synthesis remains elusive in publicly available records, its development is intrinsically linked to the broader history of modifying the prednisolone molecule to enhance its therapeutic properties for localized application. This technical guide delves into the discovery, development, and core scientific principles underlying this compound.
Discovery and Developmental Context
The journey to this compound began with the landmark discovery and medical approval of prednisolone in 1955.[1] A derivative of hydrocortisone, prednisolone exhibited potent anti-inflammatory and immunosuppressive effects.[2] Researchers quickly recognized the potential of chemically modifying the prednisolone structure to optimize its activity for different routes of administration and therapeutic targets.
One key strategy was esterification at the C21 hydroxyl group. This process involves attaching a carboxylic acid, in this case, caproic acid (also known as hexanoic acid), to the prednisolone molecule. This structural modification was explored for several reasons:
-
Enhanced Lipophilicity: The addition of the caproate ester chain increases the molecule's fat solubility. This property is crucial for topical formulations, as it facilitates penetration through the lipid-rich stratum corneum of the skin to reach the site of inflammation in the dermis.
-
Creation of a Prodrug: Esterified corticosteroids can act as prodrugs. Once absorbed into the skin, cutaneous esterases can cleave the ester bond, releasing the active prednisolone molecule directly at the target tissue. This localized activation is intended to maximize therapeutic effect while minimizing systemic absorption and potential side effects.
Evidence of this line of research can be seen in patents filed in the mid-1950s. For instance, a 1956 patent detailed the synthesis of 21-carbethoxylates of prednisone and prednisolone, highlighting the early interest in modifying the C21 position to create new therapeutic agents.[3] While this patent does not specifically name this compound, it demonstrates the active exploration of prednisolone esters during this period.
Synthesis of this compound
The synthesis of this compound involves the esterification of the 21-hydroxyl group of prednisolone with caproic acid or a reactive derivative thereof.
General Synthetic Pathway:
Caption: General synthesis of this compound.
Experimental Protocol: Representative Synthesis of a Prednisolone 21-Ester
The following is a generalized experimental protocol for the synthesis of a prednisolone 21-ester, based on common esterification methods for corticosteroids.
Materials:
-
Prednisolone
-
Caproyl chloride (or caproic anhydride)
-
Anhydrous pyridine (or another suitable base and solvent like dichloromethane with a catalyst such as 4-dimethylaminopyridine)
-
Ice
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Suitable solvent for extraction (e.g., ethyl acetate)
-
Solvents for recrystallization (e.g., acetone/hexane)
Procedure:
-
Dissolution: Dissolve prednisolone in a suitable anhydrous solvent, such as pyridine, under an inert atmosphere (e.g., nitrogen).
-
Acylation: Cool the solution in an ice bath and slowly add caproyl chloride (or caproic anhydride).
-
Reaction: Allow the mixture to stir at a controlled temperature (e.g., room temperature) for a specified period until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice and acidify with dilute hydrochloric acid to neutralize the base.
-
Extraction: Extract the aqueous mixture with a water-immiscible organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water, sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., acetone/hexane) to yield the final product.
Characterization: The structure and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action
The pharmacological activity of this compound is mediated by its active metabolite, prednisolone. As a glucocorticoid, prednisolone exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects through genomic and non-genomic pathways.
Genomic Pathway:
References
Prednisolone Ester Pharmacokinetics in Rodent Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the biological half-life and pharmacokinetics of prednisolone and its esters in rodent models, with a focus on providing relevant data for drug development professionals. Due to a lack of publicly available data specifically for prednisolone caproate, this paper presents data for prednisolone and other relevant 21-oate ester derivatives as a surrogate. The information compiled herein is intended to serve as a valuable resource for researchers designing and interpreting preclinical pharmacokinetic and pharmacodynamic studies.
Introduction
Prednisolone, a synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. To modify its pharmacokinetic profile, various ester prodrugs have been developed, including this compound. These esters are designed to be hydrolyzed in vivo to the active parent compound, prednisolone. Understanding the biological half-life of these esters is critical for optimizing dosing regimens and predicting therapeutic outcomes. This guide summarizes the available pharmacokinetic data for prednisolone and its esters in rodent models, details common experimental methodologies, and visualizes key processes.
Pharmacokinetic Data in Rodent Models
A study in rats investigated the pharmacokinetics of prednisolone and two of its 21-oate ester derivatives, methyl 20α- and 20β-dihydroprednisolonate, following intramuscular administration. The elimination half-lives were found to be independent of the dose.
| Compound | Rodent Model | Dose (mg/kg) | Route of Administration | Elimination Half-life (hours) |
| Prednisolone | Rat | 10 | Intramuscular | 0.53[1] |
| Methyl 20α-dihydroprednisolonate | Rat | 10 | Intramuscular | 1.12[1] |
| Methyl 20β-dihydroprednisolonate | Rat | 10 | Intramuscular | 0.28[1] |
| Prednisolone (as sodium succinate salt) | Rat | 5 and 50 | Intravenous | 0.50[2] |
Table 1: Summary of Biological Half-life Data for Prednisolone and its Esters in Rats.
It is important to note that the pharmacokinetics of prednisolone itself can be dose-dependent. In one study, while the half-life of prednisolone in rats was unaffected by the dose, the mean plasma clearance and mean steady-state volume of distribution were found to decrease at higher doses[2].
Experimental Protocols
The determination of the biological half-life of prednisolone esters in rodent models typically involves the following key steps:
Animal Models and Drug Administration
-
Animal Models: Male Wistar rats are a commonly used model for pharmacokinetic studies of corticosteroids[3].
-
Drug Administration: The compound of interest, such as a prednisolone ester, is administered to the rodents. Common routes of administration for pharmacokinetic studies include intravenous (IV) and intramuscular (IM) injections[1][2].
Blood Sampling
-
Procedure: Following drug administration, blood samples are collected at predetermined time points. In rats, blood is often collected from the jugular vein or via cardiac puncture at the termination of the experiment.
-
Sample Processing: The collected blood is typically processed to obtain plasma, which is then stored, usually at low temperatures (e.g., -20°C or -80°C), until analysis.
Bioanalytical Method for Quantification
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for the quantification of prednisolone and its metabolites in plasma.
-
Sample Preparation: Plasma samples are first treated to precipitate proteins and extract the analyte. This can be achieved using organic solvents like methanol or acetonitrile.
-
Chromatographic Separation: The extracted sample is then injected into an HPLC or LC-MS/MS system. A reversed-phase C18 column is often used for the separation of corticosteroids. The mobile phase typically consists of a mixture of an aqueous solution (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection and Quantification: For HPLC, a UV detector is commonly used. For LC-MS/MS, a mass spectrometer is used for detection, offering higher sensitivity and selectivity. The concentration of the analyte in the samples is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of the standard compound.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the biological half-life of a prednisolone ester in a rodent model.
Caption: Experimental workflow for pharmacokinetic studies.
Prednisolone Metabolism
Prednisolone exists in a metabolic equilibrium with prednisone. This interconversion is a key aspect of its overall pharmacokinetics.
References
- 1. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Prednisolone Caproate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note presents a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Prednisolone Caproate in human plasma. The protocol outlines a robust procedure for sample preparation using solid-phase extraction, followed by chromatographic separation and UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of this compound in a biological matrix.
Introduction
This compound is a synthetic glucocorticoid, a corticosteroid ester, utilized for its anti-inflammatory and immunosuppressive properties. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential side effects. High-Performance Liquid Chromatography (HPLC) with UV detection offers a reliable and accessible method for this purpose. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dexamethasone (Internal Standard, IS, ≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Glacial acetic acid, analytical grade
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (C18, 100 mg, 1 mL)
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dexamethasone and dissolve in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol:water (50:50, v/v).
Protocol
Sample Preparation (Solid-Phase Extraction)
-
Conditioning: Condition the C18 SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma sample, add 50 µL of the IS working solution (10 µg/mL). Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase and vortex for 1 minute.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Conditions
The chromatographic separation is achieved using a C18 column with a gradient elution.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Glacial Acetic Acid |
| Gradient | 0-2 min: 60% B; 2-10 min: 60-90% B; 10-12 min: 90% B; 12-12.1 min: 90-60% B; 12.1-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 242 nm |
| Run Time | 15 minutes |
Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| Relative Standard Deviation (RSD) for replicate injections (n=6) | < 2% | 0.8% |
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at six concentration levels.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | 0.9992 |
Accuracy and Precision
Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 0.3 | 98.5% | 3.2% |
| Medium | 15 | 101.2% | 2.1% |
| High | 40 | 99.8% | 1.8% |
Limits of Detection and Quantification
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.03 |
| LOQ | 0.1 |
Data Presentation
The following table summarizes the key quantitative data from the analysis.
| Parameter | Value |
| Retention Time of this compound | ~ 8.5 min |
| Retention Time of Dexamethasone (IS) | ~ 6.2 min |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Mean Recovery | 99.8% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound in plasma.
Conclusion
The described RP-HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The sample preparation using solid-phase extraction is effective in removing endogenous interferences, and the chromatographic conditions allow for excellent separation of the analyte and internal standard. This validated method is well-suited for routine use in clinical and research laboratories.
Administering Prednisolone Caproate to Mice via Oral Gavage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of Prednisolone caproate to mice using the gavage technique. This document outlines the necessary materials, detailed experimental protocols, and relevant biological context, including the mechanism of action of prednisolone. Due to the limited availability of specific data for this compound, this guide incorporates established principles for handling lipophilic steroid esters and oral gavage procedures in rodents.
Introduction to this compound and Oral Gavage
Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] this compound is an ester prodrug of prednisolone, designed to modify the pharmacokinetic profile of the parent drug. As an ester, it is anticipated to be more lipophilic than prednisolone. Following administration, it is expected to be hydrolyzed by esterases in the body to release the active prednisolone.[2][3]
Oral gavage is a precise method for administering exact doses of a substance directly into the stomach of a rodent.[4] This technique is essential when the substance is unpalatable, needs to be delivered in a specific vehicle, or when precise dosing is critical for the experimental outcome.
Materials and Equipment
Table 1: Materials and Equipment for Oral Gavage
| Category | Item | Specifications |
| Compound & Vehicle | This compound | N/A |
| Vehicle | Corn oil, sesame oil, or 0.5% methylcellulose in sterile water | |
| Dosing Equipment | Gavage needles | 20-22 gauge, 1.5-2 inches long, with a ball tip |
| Syringes | 1 mL or appropriate size for the calculated dose volume | |
| Animal Handling | Restraint device (optional) | Commercial restrainer or manual restraint |
| General Lab Supplies | Balance | For weighing the animal and compound |
| Beakers, graduated cylinders | For vehicle and formulation preparation | |
| Stir plate and stir bars | For preparing suspensions | |
| Personal Protective Equipment | Lab coat, gloves, eye protection |
Experimental Protocols
Preparation of this compound Formulation
Prednisolone itself is very slightly soluble in water.[5] As a caproate ester, this compound is expected to be lipophilic and poorly water-soluble. Therefore, it should be administered as a solution in an appropriate oil or as a homogenous suspension.
Protocol 1: Preparation of a Suspension in 0.5% Methylcellulose
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the 0.5% methylcellulose vehicle:
-
Heat about one-third of the total required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder while stirring to wet the powder.
-
Add the remaining two-thirds of the volume as cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Prepare the suspension:
-
In a small beaker, add a small amount of the 0.5% methylcellulose vehicle to the weighed this compound powder to form a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar to achieve the final desired concentration.
-
Ensure the suspension is homogenous before each administration by vortexing or continuous stirring.
-
Oral Gavage Procedure in Mice
Ethical Considerations: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines. Personnel should be adequately trained to minimize stress and potential injury to the animals.
Protocol 2: Step-by-Step Oral Gavage Technique
-
Animal Weighing and Dose Calculation:
-
Weigh the mouse immediately before dosing to ensure accurate dose calculation.
-
The typical maximum oral gavage volume for mice is 10 mL/kg of body weight.[6]
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back to immobilize the head. The body should be in a straight line.[6]
-
-
Gavage Needle Measurement:
-
Measure the correct insertion depth by placing the gavage needle alongside the mouse, from the tip of the nose to the last rib. Mark this depth on the needle with a permanent marker or tape.[6]
-
-
Needle Insertion and Administration:
-
With the mouse held in an upright position, gently insert the ball-tipped gavage needle into the mouth, slightly to one side to avoid the incisors.
-
Advance the needle along the roof of the mouth towards the back of the throat. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.
-
Gently advance the needle into the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is correctly positioned, slowly and steadily depress the syringe plunger to administer the formulation.
-
-
Needle Withdrawal and Post-Procedure Monitoring:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor it for at least 15-30 minutes for any signs of distress, such as labored breathing or lethargy.
-
Quantitative Data Summary
The following tables summarize typical dosage and pharmacokinetic parameters for prednisolone in mice, which can serve as a starting point for studies with this compound. It is crucial to perform pilot studies to determine the optimal dose and pharmacokinetic profile of this compound.
Table 2: Reported Oral Dosages of Prednisolone in Mice
| Study Focus | Mouse Model | Prednisolone Dose | Vehicle/Formulation | Reference |
| Duchenne muscular dystrophy | mdx mice | 5 mg/kg, twice weekly | Not specified | [7] |
| Sickle cell disease | Townes sickle cell mice | 30 mg/kg, daily | Cherry syrup | [8] |
Table 3: Pharmacokinetic Parameters of Prednisolone in Rodents (Oral Administration)
| Species | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Human | 20 mg | 1-2 | 2.1-3.5 | ~80-100% | [9] |
| Rat | 69 µmol/kg | ~1 | ~2.7 | Not specified |
Note: Tmax = Time to maximum plasma concentration; t1/2 = Elimination half-life. Data for mice is limited; rat and human data are provided for context. The bioavailability of this compound may differ from prednisolone due to its ester nature.
Mechanism of Action and Signaling Pathways
Prednisolone, the active metabolite of this compound, exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[1] This binding initiates a cascade of events leading to the modulation of gene expression.
Glucocorticoid Receptor Signaling Pathway
The ligand-bound GR complex translocates to the nucleus where it can act in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a major mechanism for the anti-inflammatory effects of glucocorticoids.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of an experiment involving the oral administration of this compound to mice.
Caption: Experimental Workflow for Oral Gavage Study.
Conclusion
The successful oral administration of this compound to mice via gavage requires careful preparation of the formulation and a proficient gavage technique. Due to the anticipated lipophilic nature of this compound, formulation as a solution in oil or as a fine suspension is recommended. The provided protocols for formulation preparation and oral gavage serve as a detailed guide for researchers. It is imperative to conduct pilot studies to determine the specific dosage and pharmacokinetic parameters for this compound in the mouse model of interest. Understanding the underlying mechanism of action through the glucocorticoid receptor signaling pathway will aid in the interpretation of experimental results.
References
- 1. Pharmacokinetics of intravenous and oral prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fip.org [fip.org]
- 6. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Weekly oral prednisolone improves survival and strength in male mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalhealthgroup.com [animalhealthgroup.com]
- 9. Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats [jscimedcentral.com]
Application Notes: In Vitro Efficacy of Prednisolone Caproate
Introduction
Prednisolone caproate is a synthetic glucocorticoid, a class of steroid hormones that are potent anti-inflammatory and immunosuppressive agents.[1][2][3] Like other glucocorticoids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR).[2][4] Upon entering the cell, prednisolone binds to the GR in the cytoplasm, causing the dissociation of chaperone proteins and allowing the ligand-receptor complex to translocate to the nucleus.[2][4] Within the nucleus, the complex acts as a transcription factor, modulating the expression of a wide array of genes.[2][5]
The efficacy of this compound can be attributed to two main genomic pathways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding typically upregulates the transcription of anti-inflammatory genes, such as Glucocorticoid-Induced Leucine Zipper (GILZ) and Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1).[6][7]
-
Transrepression: The activated GR can interfere with the function of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[8][9] This "tethering" mechanism does not involve direct GR-DNA binding but results in the repression of inflammatory genes like cytokines (e.g., TNF-α, IL-6, IL-8) and adhesion molecules.[10][11][12] Additionally, glucocorticoids can induce the synthesis of IκBα, an inhibitor of NF-κB, further suppressing the inflammatory response.[10]
This application note details two robust in vitro assays to quantify the efficacy of this compound: an NF-κB Reporter Assay to measure its transrepressive effects and a Cytokine Release Assay to measure its functional anti-inflammatory activity.
Mechanism of Action: Glucocorticoid Receptor Signaling
The binding of this compound to the GR initiates a signaling cascade that ultimately alters gene expression to reduce inflammation.
References
- 1. drugs.com [drugs.com]
- 2. Prednisolone - Wikipedia [en.wikipedia.org]
- 3. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The nature of the GRE influences the screening for GR-activity enhancing modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. physoc.org [physoc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
Application Notes and Protocols for Testing Prednisolone Caproate in Animal Models of Arthritis
A Note on Prednisolone Caproate: Extensive literature searches for the use of "this compound" in animal models of arthritis did not yield specific experimental data. However, this compound is an ester of prednisolone. Esters of corticosteroids are pro-drugs that are rapidly converted to the active compound, in this case, prednisolone, in the body. Therefore, the following application notes and protocols are based on the wealth of available data for prednisolone in established rodent models of arthritis. The methodologies and expected outcomes detailed below are highly relevant and directly applicable to the preclinical evaluation of this compound.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, pannus formation, and progressive destruction of cartilage and bone.[1] Animal models that mimic the pathological features of RA are indispensable for the preclinical evaluation of novel therapeutics. The most widely used models are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
Prednisolone, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent frequently used to treat RA.[1] It functions by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate the expression of genes involved in inflammation. This leads to the suppression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the inhibition of inflammatory cell infiltration into the joints.[2][3] These application notes provide detailed protocols for utilizing CIA and AIA models in rats and mice to assess the therapeutic efficacy of prednisolone and, by extension, this compound.
Animal Models of Arthritis
Collagen-Induced Arthritis (CIA)
The CIA model is highly relevant to human RA as it shares many immunological and pathological features, including a dependency on MHC class II molecules and the production of autoantibodies to type II collagen.[4]
Adjuvant-Induced Arthritis (AIA)
The AIA model is induced by immunization with Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis. It is a well-established model of chronic inflammation and is particularly useful for screening anti-inflammatory compounds.
Experimental Protocols
Collagen-Induced Arthritis (CIA) Protocol in Mice
Animals: DBA/1 mice, 8-10 weeks old, male.
Induction of Arthritis:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of bovine or chicken type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA, 4 mg/mL M. tuberculosis).
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Administer 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Treatment Protocol:
-
Prophylactic: Begin treatment with Prednisolone (or this compound) one day before or on the day of primary immunization and continue daily for a specified duration (e.g., 28-42 days).
-
Therapeutic: Initiate treatment upon the first signs of arthritis (e.g., paw swelling or erythema) and continue daily.
-
Administration: Oral gavage is a common route for prednisolone administration. Doses can range from 1 to 10 mg/kg/day.
Assessment of Arthritis:
-
Clinical Scoring: Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Use a digital caliper to measure the thickness of the hind paws every 2-3 days.
-
Histopathology: At the end of the study, collect joints, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Collect blood at termination to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
Adjuvant-Induced Arthritis (AIA) Protocol in Rats
Animals: Lewis or Sprague-Dawley rats, 7-8 weeks old, male.
Induction of Arthritis:
-
Immunization (Day 0):
-
Prepare a suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant).
-
Inject 100 µL of the FCA emulsion intradermally into the footpad or the base of the tail.
-
Treatment Protocol:
-
Prophylactic: Start daily treatment from Day 0 to Day 28.
-
Therapeutic: Begin daily treatment from the onset of clinical signs (typically around day 10-12) and continue until the end of the study (e.g., Day 28).
-
Administration: Oral administration of prednisolone at doses of 2-10 mg/kg/day is commonly reported.[2]
Assessment of Arthritis:
-
Paw Volume Measurement: Measure the volume of the hind paws using a plethysmometer at regular intervals.
-
Arthritis Index: Score the severity of arthritis in each limb as described for the CIA model.
-
Body Weight: Monitor body weight as a general indicator of health and systemic inflammation.
-
Histopathology: Perform histological analysis of the joints as described for the CIA model.
-
Radiographic Analysis: X-ray the hind paws to assess bone and joint damage.
-
Cytokine Measurement: Measure serum levels of TNF-α, IL-1β, and IL-6.
Data Presentation
Efficacy of Prednisolone in Rodent Arthritis Models
| Model | Animal | Treatment Regimen | Dose (mg/kg/day) | Route | Key Findings | Reference |
| Adjuvant-Induced Arthritis | Sprague-Dawley Rat | Therapeutic (Day 13-28) | 2, 10 | Oral | Dose-dependent reduction in paw swelling and arthritis index. Significant decrease in serum TNF-α, IL-1β, and IL-6 at 10 mg/kg. | [2] |
| Collagen-Induced Arthritis | DBA/1 Mouse | Therapeutic | Not Specified | Not Specified | Reduction in joint swelling. | |
| Borrelia burgdorferi-induced Arthritis | SCID Mouse | Prophylactic | 3, 10, 30 | Oral | Dose-dependent inhibition of joint swelling. 30 mg/kg provided full protection for 21 days. | [5] |
Pharmacokinetic Parameters of Prednisolone in Rats
| Parameter | Value | Animal | Dose (mg/kg) | Route | Reference |
| Clearance (CL) | 3.68 ± 1.30 L/h/kg (male) | Sprague-Dawley Rat | 25 | IV | [6][7] |
| 1.01 ± 0.7 L/h/kg (female) | Sprague-Dawley Rat | 25 | IV | [6][7] | |
| Volume of Distribution (Vss) | 1.38 ± 0.459 L/kg (male) | Sprague-Dawley Rat | 25 | IV | [6][7] |
| 0.394 ± 0.500 L/kg (female) | Sprague-Dawley Rat | 25 | IV | [6][7] | |
| Half-life (t½) | ~0.50 hr | Rat | 5 and 50 | IV | [8] |
Visualizations
Experimental Workflow for Testing this compound in a CIA Model
Caption: Experimental workflow for evaluating this compound in a mouse CIA model.
Simplified Glucocorticoid Signaling Pathway in Arthritis
References
- 1. arthritis.ca [arthritis.ca]
- 2. Prednisolone vs. prednisone: Differences, similarities, and which is better [singlecare.com]
- 3. Prednisone and other corticosteroids: Balance the risks and benefits - Mayo Clinic [mayoclinic.org]
- 4. Corticosteroids for Arthritis | UW Orthopaedic Surgery and Sports Medicine [orthop.washington.edu]
- 5. Prednisolone reduces experimental arthritis, and inflammatory tissue destruction in SCID mice infected with Borrelia burgdorferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PHARMACOKINETIC AND PHARMACODYNAMIC INTERACTIONS BETWEEN DEHYDROEPIANDRO-STERONE AND PREDNISOLONE IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic interactions between dehydroepiandrosterone and prednisolone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Liposomal Prednisolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone, a potent glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. However, its systemic administration is often associated with significant side effects. Liposomal delivery systems offer a promising strategy to enhance the therapeutic index of prednisolone by enabling targeted delivery to inflamed tissues and reducing systemic exposure.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of liposomal prednisolone, based on findings from preclinical and clinical studies. By encapsulating prednisolone, particularly its water-soluble phosphate derivative, within liposomes, researchers can achieve prolonged circulation times and preferential accumulation at sites of inflammation, thereby improving efficacy and mitigating adverse effects.[3][4][5]
Data Presentation
Table 1: Characteristics of Liposomal Prednisolone Formulations
| Parameter | Value | Reference |
| Lipid Composition | Palmitoyl phosphatidyl choline (DPPC), Distearoyl phosphatidyl ethanolamine-PEG2000 (DSPE-PEG2000), Cholesterol | [6] |
| Drug Encapsulated | Prednisolone Phosphate | [5][6] |
| Mean Size (nm) | 100 ± 10 | [1][6] |
| Polydispersity Index (PDI) | < 0.1 | [1][6] |
| Zeta Potential (mV) | -5 | [1][6] |
| Encapsulation Efficiency (%) | 3 - 5 | [6] |
| Drug to Lipid Ratio (w/w) | 1:10 (for Prednisolone) | [7] |
Table 2: Pharmacokinetic Parameters of Liposomal Prednisolone
| Parameter | Liposomal Prednisolone | Free Prednisolone | Animal Model/Species | Reference |
| Half-life (t½) | 40 hours | Not specified | Rodents | [1] |
| Half-life (t½) | 45 - 63 hours | Significantly shorter | Humans | [3] |
| Area Under the Curve (AUC) | Dose-dependent increase | Lower | Humans | [3] |
| Maximum Concentration (Cmax) | Lower | Higher | Rats | [8] |
Table 3: In Vivo Efficacy of Liposomal Prednisolone
| In Vivo Model | Key Findings | Reference |
| Murine Acute Renal Allograft Rejection | Reduced interstitial inflammation and tubulitis; Improved allograft perfusion; Reduced CD3+ T-lymphocytes and F4/80+ macrophages in the allograft. | [1][4] |
| Human Atherosclerosis | Accumulated in atherosclerotic plaque macrophages. | [3][9] |
| Zebrafish Inflammation Model | Increased potency to inhibit inflammatory response; Reduced inhibitory effect on tissue regeneration. | [5] |
| Murine Tumor Models (B16.F10 and C26) | Dose-dependent antitumor effect (~90% tumor inhibition at 20 mg/kg). | [10] |
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomal Prednisolone Phosphate
Objective: To prepare sterile, small unilamellar vesicles encapsulating prednisolone phosphate with a mean diameter of approximately 100 nm.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cholesterol
-
Prednisolone disodium phosphate
-
Sucrose
-
Phosphate buffer
-
Ethanol
-
Chloroform
-
Methanol
-
Deionized water
-
High-shear homogenizer
-
Ultrafiltration system
-
0.2 µm sterile filter membranes
Procedure:
-
Lipid Solution Preparation: Dissolve DPPC, DSPE-PEG2000, and cholesterol in an alcohol-based solvent like ethanol.[6] A mixture of chloroform and methanol (2:1 v/v) can also be used.[11]
-
Aqueous Drug Solution Preparation: Dissolve prednisolone sodium phosphate in an aqueous solution, such as 10% sucrose buffered with phosphate buffer to a pH of 7.4.[6]
-
Liposome Formation: Mix the alcoholic lipid solution with the aqueous drug solution.[6]
-
Size Reduction: Subject the resulting mixture to repeated high-shear homogenization to reduce the size of the vesicles to the desired 100 nm range.[6] Alternatively, for lab-scale preparations, the lipid film hydration method followed by extrusion can be used. In this method, a thin lipid film is created by evaporating the organic solvent, which is then hydrated with the drug solution. The resulting multilamellar vesicles are then passed through polycarbonate membranes of decreasing pore size (e.g., 400 nm followed by 100 nm) multiple times to form large unilamellar vesicles of a defined size.[5]
-
Purification: Remove unencapsulated prednisolone phosphate using ultrafiltration and wash the liposomes with the dispersion buffer.[6]
-
Sterilization: Perform sterile filtration of the final liposomal suspension using 0.2 µm filter membranes.[6]
-
Storage: Store the final product at appropriate conditions, typically refrigerated.
Protocol 2: Characterization of Liposomal Prednisolone
Objective: To determine the key physicochemical properties of the prepared liposomes.
A. Size and Zeta Potential Measurement:
-
Dilute the liposomal suspension with deionized water or an appropriate buffer.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the mean particle size and polydispersity index (PDI).
-
Measure the zeta potential using Laser Doppler Velocimetry to assess the surface charge and stability of the liposomes.
B. Encapsulation Efficiency and Drug Content:
-
To determine the amount of encapsulated drug, the free (unencapsulated) drug must be separated from the liposomes. This can be achieved by methods such as dialysis or ultrafiltration.[12]
-
A method utilizing alkaline phosphatase can also be employed to hydrolyze the free prednisolone phosphate into prednisolone, allowing for its quantification separately from the encapsulated drug.[12]
-
Disrupt the liposomes to release the encapsulated drug. This can be done using a suitable solvent like tetrahydrofuran.[12]
-
Quantify the total and free drug concentrations using a validated High-Performance Liquid Chromatography (HPLC) assay.[6]
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
Protocol 3: In Vivo Anti-Inflammatory Efficacy Study in a Murine Model
Objective: To evaluate the anti-inflammatory efficacy of liposomal prednisolone in a relevant in vivo model. This protocol is based on a murine acute renal allograft rejection model.[1]
Animal Model:
-
Male Balb/c recipient mice and male C57BL/6J donor mice for a fully mismatched renal allograft model.[1][4]
Treatment Groups:
-
Control Group: No additional treatment.
-
Free Prednisolone Group: Administered with free prednisolone (e.g., 10 mg/kg).[1]
-
Liposomal Prednisolone Group: Administered with liposomal prednisolone (e.g., 10 mg/kg).[1]
-
All groups also receive a daily dose of cyclosporine A (e.g., 5 mg/kg) to prevent hyperacute rejection.[1]
Procedure:
-
Perform renal allograft transplantation from C57BL/6J donors to Balb/c recipients.
-
Administer the respective treatments (free or liposomal prednisolone) intravenously on day 0, 3, and 6 post-transplantation.[1]
-
On day 6, functional Magnetic Resonance Imaging (fMRI) can be performed to assess allograft perfusion.[1]
-
On day 7, euthanize the animals and retrieve the organs for analysis.[1]
Endpoints for Efficacy Evaluation:
-
Histological Analysis: Perform Banff scoring on kidney sections to assess interstitial inflammation and tubulitis.[1]
-
Immunohistochemistry: Stain kidney sections for immune cell markers such as CD3+ for T-lymphocytes and F4/80+ for macrophages to quantify immune cell infiltration.[1]
-
Gene Expression Analysis: Perform qPCR on allograft tissue to measure the expression of glucocorticoid-responsive genes like FKBP5 to confirm drug activity.[1]
-
Flow Cytometry: Analyze single-cell suspensions from the allografts to quantify different immune cell populations.[1]
-
Drug Biodistribution: Use high-performance liquid chromatography (HPLC) to measure the concentration of prednisolone in the allograft and other organs to confirm targeted delivery.[1]
Visualizations
Caption: Experimental workflow for in vivo studies of liposomal Prednisolone.
Caption: Genomic anti-inflammatory signaling pathway of Prednisolone.
References
- 1. Liposomal Delivery Improves the Efficacy of Prednisolone to Attenuate Renal Inflammation in a Mouse Model of Acute Renal Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Liposomal-Based Anti-Inflammatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prednisolone-containing liposomes accumulate in human atherosclerotic macrophages upon intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Delivery Improves the Efficacy of Prednisolone to Attenuate Renal Inflammation in a Mouse Model of Acute Renal Allograft Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Preparation and in vitro/pharmacokinetic/pharmacodynamic evaluation of a slow-release nano-liposomal form of prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prednisolone-containing liposomes accumulate in human atherosclerotic macrophages upon intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposome-Encapsulated Prednisolone Phosphate Inhibits Growth of Established Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. The development of a method to quantify encapsulated and free prednisolone phosphate in liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Tissues Treated with Prednisolone Caproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prednisolone caproate is a synthetic glucocorticoid, a class of steroid hormones that are potent regulators of gene expression. Its therapeutic effects, primarily anti-inflammatory and immunosuppressive, are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the prednisolone-GR complex translocates to the nucleus and modulates the transcription of a wide array of genes. This modulation occurs through two primary mechanisms: transactivation, where the complex binds to glucocorticoid response elements (GREs) to upregulate gene expression, and transrepression, where it interferes with the activity of other transcription factors, such as NF-κB and AP-1, to downregulate pro-inflammatory gene expression.[1][2] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its therapeutic mechanisms and potential side effects.
This document provides detailed application notes and protocols for conducting gene expression analysis in tissues treated with this compound. It is intended to guide researchers, scientists, and drug development professionals through the experimental workflow, from sample preparation to data analysis and validation.
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR). In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs) such as HSP90 and HSP70.[1][2] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.
Once in the nucleus, the activated GR-ligand complex can modulate gene expression in several ways:
-
Transactivation: The GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in gene transcription.
-
Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction prevents the transcription of inflammatory mediators.
-
Non-genomic actions: Some rapid effects of glucocorticoids are mediated through non-genomic pathways that involve interactions with membrane-bound receptors and modulation of intracellular signaling cascades.
References
Application Note: Immunohistochemical Detection of Inflammatory Markers Following Prednisolone Caproate Treatment
Introduction
Prednisolone caproate is a synthetic glucocorticoid that, once metabolized to its active form, prednisolone, exerts potent anti-inflammatory and immunosuppressive effects.[1][2] Its primary mechanism of action involves the inhibition of the production of pro-inflammatory mediators.[1] Prednisolone modulates the immune system by suppressing the migration of polymorphonuclear leukocytes and reducing capillary permeability.[1] At the molecular level, it inhibits the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are key transcription factors in the inflammatory response.[3] This inhibition reduces the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4]
Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections, making it an ideal method for assessing the efficacy of anti-inflammatory treatments like this compound.[5][6] This application note provides a detailed protocol for the detection of key inflammatory markers (NF-κB p65, TNF-α, and IL-6) in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical research, particularly in the fields of immunology, pharmacology, and pathology.
Experimental Protocols
This protocol outlines the key steps for immunohistochemical staining of FFPE tissue sections.[5][7]
1. Tissue Preparation and Sectioning
-
Fix fresh tissue specimens in 10% neutral buffered formalin (NBF) for 24-48 hours to preserve tissue morphology.[5][6] Over-fixation can mask epitopes, making detection difficult.[5]
-
Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).[8]
-
Clear the tissue with xylene and embed in paraffin wax.[8]
-
Cut 5 µm thick sections using a microtome and mount them on positively charged slides.
-
Dry the slides overnight, or heat them in an oven at 60°C for at least 30-60 minutes before staining.[9][10]
2. Deparaffinization and Rehydration
-
Immerse slides in xylene to remove the paraffin wax (2-3 changes, 5-10 minutes each).[8]
-
Rehydrate the tissue sections by immersing them in a series of graded ethanol solutions in descending concentration (e.g., 100%, 95%, 70%, 50%), for 5 minutes each.[8]
-
Rinse thoroughly with deionized water.
3. Antigen Retrieval
-
Formalin fixation creates protein cross-links that can mask the antigenic epitope.[5] Heat-Induced Epitope Retrieval (HIER) is required to unmask the antigens.
-
Immerse slides in a staining jar containing an antigen retrieval solution, such as 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution using a microwave, pressure cooker, or water bath until it reaches a sub-boiling temperature (95-100°C) and maintain for 10-20 minutes.[10]
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).[9]
4. Staining Procedure
-
Peroxidase Block: To block endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide for 10-15 minutes.[10] Rinse with wash buffer (e.g., PBS or TBS).
-
Blocking: To prevent non-specific antibody binding, incubate the sections with a blocking serum (e.g., 10% normal serum from the species the secondary antibody was raised in) for 30-60 minutes in a humidified chamber.[7][9]
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted in diluent (e.g., 1% BSA in PBS) to the sections. Incubate overnight at 4°C in a humidified chamber.[8]
-
Secondary Antibody Incubation: Wash the slides 3 times with wash buffer. Apply a biotinylated secondary antibody, and incubate for 30-60 minutes at room temperature.[7]
-
Detection: Wash the slides again. Apply an avidin-biotin complex (ABC) reagent or a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[7]
-
Chromogen Application: After another washing step, apply the chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development (typically 5-10 minutes).[9] Immerse slides in deionized water to stop the reaction.
-
Counterstaining: Lightly counterstain the nuclei with Hematoxylin for 1-2 minutes to provide morphological context.[10][11]
-
Dehydration and Mounting: Wash in tap water. Dehydrate the sections through an ascending series of graded ethanol solutions, clear with xylene, and mount with a permanent mounting medium.[10][11]
Data Presentation
Quantitative data and key protocol parameters should be meticulously recorded for reproducibility and comparison.
Table 1: Antibody and Reagent Parameters
| Parameter | NF-κB p65 | TNF-α | IL-6 |
|---|---|---|---|
| Primary Antibody Source | (Specify Vendor, Catalog #) | (Specify Vendor, Catalog #) | (Specify Vendor, Catalog #) |
| Primary Antibody Dilution | (e.g., 1:200) | (e.g., 1:400)[11] | (e.g., 1:100) |
| Incubation Time/Temp | Overnight at 4°C | Overnight at 4°C | Overnight at 4°C |
| Antigen Retrieval Buffer | Sodium Citrate (pH 6.0) | Sodium Citrate (pH 6.0) | Tris-EDTA (pH 9.0) |
| Secondary Antibody | Biotinylated Anti-Rabbit IgG | Biotinylated Anti-Goat IgG[11] | Biotinylated Anti-Mouse IgG |
| Detection System | Streptavidin-HRP with DAB | ABC Kit with DAB | Streptavidin-HRP with DAB |
| Positive Control Tissue | Inflamed Tonsil | Inflamed Synovium | Activated Macrophages |
| Negative Control | Primary antibody omitted or isotype control | Primary antibody omitted or isotype control | Primary antibody omitted or isotype control |
Visualizations
Prednisolone's Anti-inflammatory Signaling Pathway
Prednisolone acts by binding to the glucocorticoid receptor (GR). This complex translocates to the nucleus and interferes with pro-inflammatory transcription factors like NF-κB, thereby preventing the transcription of genes for inflammatory cytokines such as TNF-α and IL-6.
Caption: Prednisolone inhibits NF-κB signaling pathway.
Immunohistochemistry Experimental Workflow
The following diagram illustrates the sequential steps involved in the IHC protocol for FFPE tissues.
Caption: Standard workflow for immunohistochemistry.
References
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prednisone | Mechanism of Action, Function & Side Effects - Lesson | Study.com [study.com]
- 3. What is the mechanism of Prednisone? [synapse.patsnap.com]
- 4. Cell specific effects of glucocorticoid treatment on the NF-κBp65/IκBα system in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stagebio.com [stagebio.com]
- 6. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 7. Immunohistochemistry Procedure [sigmaaldrich.com]
- 8. bosterbio.com [bosterbio.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. discovery-sci.com [discovery-sci.com]
- 11. urmc.rochester.edu [urmc.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Prednisolone Caproate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Prednisolone Caproate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a lipophilic ester of prednisolone. The caproate moiety significantly increases its lipid-like character, leading to poor affinity for aqueous environments and consequently, low water solubility. Like many corticosteroids, its rigid steroidal structure contributes to high crystal lattice energy, which further hinders dissolution.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include:
-
Co-solvency: Using a water-miscible organic solvent to first dissolve the compound.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex.
-
Solid Dispersion: Dispersing the drug in a solid hydrophilic carrier.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer scale.
-
Prodrug Strategies: Synthesizing more soluble derivatives of the drug.
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: this compound itself does not have ionizable groups, so its solubility is not significantly affected by pH changes within a typical physiological range. However, if a formulation includes other excipients with ionizable groups, the overall solubility and stability of the formulation might be pH-dependent.
Q4: Which method is most suitable for my experiment?
A4: The choice of solubilization method depends on several factors, including the desired final concentration, the experimental system (e.g., in vitro, in vivo), potential toxicity of excipients, and the required stability of the formulation. The following diagram provides a general decision-making workflow.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting a co-solvent stock solution into an aqueous buffer.
-
Possible Cause: The final concentration of the organic co-solvent is too low to maintain the solubility of this compound.
-
Troubleshooting Steps:
-
Verify Stock Concentration: Ensure the stock solution in the organic solvent (e.g., DMSO, ethanol) has not exceeded the solubility limit in that solvent.
-
Optimize Co-solvent Percentage: Systematically increase the percentage of the co-solvent in the final aqueous solution. Be mindful of the tolerance of your experimental system to the organic solvent.
-
Slow Addition and Mixing: Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Consider an Alternative Co-solvent: If DMSO or ethanol are problematic, consider other water-miscible solvents like propylene glycol or polyethylene glycol (PEG).
-
Issue 2: The compound does not dissolve even with the use of excipients like cyclodextrins or polymers.
-
Possible Cause: The concentration of the excipient is not sufficient, or the method of preparation is not optimal for complexation or dispersion.
-
Troubleshooting Steps:
-
Increase Excipient Concentration: Gradually increase the molar ratio of cyclodextrin to the drug or the weight ratio of the polymer carrier to the drug.
-
Optimize Preparation Method: For cyclodextrin complexes, ensure adequate mixing time and consider gentle heating to facilitate complex formation. For solid dispersions, ensure the solvent is fully evaporated and the resulting solid is properly ground to a fine powder.
-
Check for Drug-Excipient Compatibility: Although unlikely to be a primary issue with common excipients, consider potential unfavorable interactions. Analytical techniques like DSC or FTIR can be used to investigate interactions.
-
Issue 3: Nanosuspension is unstable and particles are aggregating over time.
-
Possible Cause: Inadequate stabilization of the nanoparticles.
-
Troubleshooting Steps:
-
Optimize Stabilizer Concentration: The concentration of the surfactant or polymer used as a stabilizer is critical. Too little will not provide sufficient steric or electrostatic repulsion, while too much can have other detrimental effects. Experiment with a range of stabilizer concentrations.
-
Select a Different Stabilizer: Not all stabilizers are equally effective. Consider trying different types of stabilizers (e.g., non-ionic surfactants like Poloxamers, or polymers like PVP).
-
Optimize Homogenization/Milling Process: The energy input during particle size reduction is important. For high-pressure homogenization, increasing the pressure or the number of cycles can lead to smaller, more stable particles. For media milling, optimizing the milling time and bead size is crucial.
-
Data Presentation: Solubility Enhancement of Prednisolone (as a reference for this compound)
Note: Specific quantitative data for this compound is limited in the literature. The following tables provide data for Prednisolone, which can serve as a general guide for the expected level of solubility enhancement.
Table 1: Solubility Enhancement of Prednisolone using Prodrug and Nanosuspension Approaches
| Method | Compound | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase | Reference |
| Prodrug (Valine-Prednisolone) | Prednisolone | ~0.31 | ~4.24 | ~13-fold | [1] |
| Prodrug (Valine-Valine-Prednisolone) | Prednisolone | ~0.31 | ~3.11 | ~10-fold | [1] |
| Nanosuspension (F6) | Prednisolone | ~0.235 | ~1.671 | ~7-fold |
Table 2: Dissolution Rate Enhancement of Prednisolone using Solid Dispersions with various carriers (Drug:Carrier ratio 1:40)
| Carrier | Method | % Drug Dissolved at 30 min (Pure Drug) | % Drug Dissolved at 30 min (Solid Dispersion) | Reference |
| Lactose | Co-evaporation | ~30% | >90% | [2] |
| Dextrin | Co-evaporation | ~30% | >90% | [2] |
| PEG 6000 | Co-evaporation | ~30% | ~80% | [2] |
Experimental Protocols
Protocol 1: Solubilization using Cyclodextrin Complexation (Kneading Method)
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.
Protocol 2: Preparation of Solid Dispersion by Co-evaporation Method
This protocol details the preparation of a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.[2]
Protocol 3: Formation of a Nanosuspension by High-Pressure Homogenization
This protocol outlines the steps to produce a nanosuspension of this compound, a technique that significantly increases the drug's surface area and dissolution velocity.
-
Preparation of Pre-suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Hydroxypropyl Methylcellulose - HPMC).
-
Stir the mixture with a high-speed stirrer (e.g., at 10,000 rpm) for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 15-20 cycles.
-
Maintain the temperature of the sample chamber at around 4°C using a cooling system to dissipate the heat generated during homogenization.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using a dynamic light scattering (DLS) instrument.
-
The goal is to achieve a mean particle size of less than 500 nm with a PDI below 0.3.
-
-
Sterilization and Use:
-
If required for sterile applications, the nanosuspension can be sterilized by filtration through a 0.22 µm filter (if the particle size is sufficiently small) or by autoclaving if the formulation is heat-stable.
-
The final nanosuspension can then be used directly or incorporated into other dosage forms.
-
References
Preventing degradation of Prednisolone caproate in stock solutions
This technical support center provides guidance on the preparation, storage, and troubleshooting of Prednisolone caproate stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in stock solutions?
This compound, like other corticosteroids, is susceptible to several degradation pathways, primarily:
-
Hydrolysis: The ester linkage of the caproate group is prone to hydrolysis, especially under acidic or basic conditions, yielding prednisolone and caproic acid. Basic conditions, in particular, accelerate this process.[1][2]
-
Oxidation: The dihydroxyacetone side chain of the prednisolone structure can be oxidized. This process can be catalyzed by trace metal impurities and the presence of oxygen.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the prednisolone molecule.[1][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For preparing high-concentration stock solutions of poorly water-soluble corticosteroids like this compound, Dimethyl sulfoxide (DMSO) and ethanol are commonly recommended.[5]
-
DMSO: Offers excellent solubilizing capacity for many corticosteroids.
-
Ethanol: A viable alternative, though it may have lower solubilizing power for highly concentrated solutions compared to DMSO.
When diluting the stock solution into aqueous buffers for experiments, ensure the final concentration of the organic solvent is low enough to not interfere with the experimental system. Always include a vehicle control in your experiments.[5]
Q3: What are the optimal storage conditions for this compound stock solutions?
To ensure the stability of this compound stock solutions, the following storage conditions are recommended:
-
Temperature: Store stock solutions at -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but freezing is generally preferred to slow down degradation kinetics.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Inert Atmosphere: For maximum stability, particularly for long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to minimize oxidation.
Q4: How can I detect degradation in my this compound stock solution?
Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[1][6] These methods can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Problem: I observe a precipitate in my stock solution after storage.
-
Possible Cause: The storage temperature may be too low, causing the compound to fall out of solution, especially if the concentration is near its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate.
-
If the precipitate does not redissolve, it may indicate degradation. Analyze a small aliquot by HPLC to check for the presence of degradation products.
-
Consider preparing a new stock solution at a slightly lower concentration.
-
Problem: My experimental results are inconsistent, and I suspect degradation of my this compound.
-
Possible Cause: The stock solution may have degraded due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the stock solution has been consistently stored at the recommended temperature and protected from light.
-
Check Solution Age: Use freshly prepared stock solutions whenever possible. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.
-
Analytical Verification: Analyze the stock solution using HPLC to determine the concentration of intact this compound and identify any degradation products.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from a reliable source of this compound powder.
-
Data Presentation
Table 1: Factors Influencing the Stability of Prednisolone Esters in Solution
| Factor | Effect on Stability | Recommendations |
| pH | Prednisolone esters are most stable in a slightly acidic to neutral pH range. Alkaline conditions significantly accelerate hydrolysis of the ester linkage.[2] | Maintain the pH of aqueous solutions as close to neutral as possible. Avoid highly acidic or alkaline buffers. |
| Temperature | Higher temperatures increase the rate of all degradation reactions, including hydrolysis and oxidation.[2] | Store stock solutions at low temperatures (-20°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Light | Exposure to UV and visible light can cause photodegradation.[1][4] | Protect solutions from light by using amber vials or by wrapping containers in foil. Work in a subdued light environment when handling solutions. |
| Oxygen | The presence of oxygen can lead to oxidative degradation of the steroid structure.[2] | For long-term storage, consider purging the solution with an inert gas (e.g., argon, nitrogen) before sealing the vial. |
| Trace Metals | Trace metal ions can catalyze oxidative degradation.[3] | Use high-purity solvents and reagents. Consider the use of a chelating agent like EDTA in aqueous buffers if metal contamination is a concern.[3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Sterile, amber glass vial with a screw cap
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Record the exact weight.
-
Calculate the required volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Add the calculated volume of DMSO to the vial.
-
Securely cap the vial.
-
Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Stability Assessment of this compound Stock Solution by HPLC
-
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
-
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
HPLC grade mobile phase solvents (e.g., acetonitrile and water)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
-
-
HPLC Method (Example):
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240-254 nm.
-
Column Temperature: 25-45°C.
-
Note: The specific HPLC method should be optimized for the separation of this compound and its expected degradation products.
-
-
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing the stock solution, dilute a small aliquot to a known concentration within the linear range of the HPLC method.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
The peak area of the intact this compound at T=0 serves as the baseline.
-
-
Stability Study:
-
Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), remove the stock solution from storage and allow it to equilibrate to room temperature.
-
Prepare a diluted sample as described in the T=0 analysis.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Compare the peak area of the intact this compound at each time point to the T=0 peak area.
-
Calculate the percentage of this compound remaining at each time point.
-
Monitor for the appearance and increase in the peak areas of any new peaks, which represent degradation products.
-
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Major degradation pathways for this compound.
References
- 1. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. ecronicon.net [ecronicon.net]
Technical Support Center: Optimizing Prednisolone Caproate Dosage for Anti-Inflammatory Effects in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prednisolone caproate in rat models of inflammation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the optimization of your experimental design and ensure reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in rats.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in anti-inflammatory response between animals. | 1. Inconsistent drug administration (e.g., incorrect volume, leakage from injection site).2. Variation in the induction of inflammation.3. Genetic variability within the rat strain.4. Differences in animal age, weight, or sex. | 1. Ensure proper training in administration techniques. For subcutaneous or intramuscular injections, use appropriate needle sizes and rotate injection sites.2. Standardize the inflammation induction protocol meticulously. For instance, in the carrageenan-induced paw edema model, ensure the injection volume and site are consistent.3. Use a well-characterized, inbred rat strain from a reputable supplier.4. Use animals of the same sex and a narrow age and weight range for each experimental group. |
| Lack of a clear dose-response relationship. | 1. The selected dose range may be too narrow or outside the therapeutic window.2. Saturation of metabolic pathways or plasma protein binding at higher doses.[1] 3. The chosen endpoint may not be sensitive enough to detect dose-dependent effects. | 1. Conduct a pilot study with a wider range of doses (e.g., logarithmic dose increments).2. Be aware that the pharmacokinetics of prednisolone can be nonlinear at higher doses, which may affect the dose-response curve.[1][2][3] 3. Consider using multiple endpoints to assess inflammation (e.g., paw volume, inflammatory cell infiltration, cytokine levels). |
| Unexpected adverse effects (e.g., significant weight loss, signs of infection). | 1. The administered dose is too high, leading to systemic toxicity.2. Immunosuppressive effects of corticosteroids can mask or worsen underlying infections.[4][5] 3. Chronic administration can lead to metabolic disturbances. | 1. Reduce the dosage or consider a different dosing regimen (e.g., alternate-day dosing).2. Closely monitor animals for any signs of illness. In long-term studies, co-administration of antibiotics may be necessary.[5] 3. Monitor body weight and food/water intake regularly. |
| Inconsistent drug solubility or stability in vehicle. | 1. This compound may have poor solubility in aqueous vehicles.2. Degradation of the compound over time or due to improper storage. | 1. Use a suitable vehicle, such as a suspension in an appropriate oil (e.g., sesame oil) or a commercially available formulation.2. Prepare fresh solutions or suspensions for each experiment and store them according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for anti-inflammatory studies in rats?
A1: A common starting dose for prednisolone in rats for anti-inflammatory effects is in the range of 0.5 to 2.2 mg/kg, administered orally, subcutaneously, or intramuscularly.[4] However, the optimal dose will depend on the specific rat model of inflammation, the route of administration, and the desired level of anti-inflammatory effect. A pilot dose-response study is highly recommended.
Q2: How does this compound differ from other forms of prednisolone?
A2: this compound is an ester of prednisolone. The addition of the caproate ester group can alter the pharmacokinetic properties of the drug, such as its absorption rate and duration of action, potentially leading to a more prolonged effect compared to the parent compound.
Q3: What are the most common animal models of inflammation used to test this compound in rats?
A3: Commonly used models include carrageenan-induced paw edema for acute inflammation and adjuvant-induced arthritis for chronic inflammation.[6][7][8] Other models like croton oil-induced ear edema can also be employed.[9]
Q4: How should I prepare this compound for administration?
A4: The preparation will depend on the route of administration and the specific formulation of this compound. For non-aqueous solutions, sterile oil (e.g., sesame oil) can be a suitable vehicle. It is crucial to ensure the compound is uniformly suspended or dissolved before each administration.
Q5: What are the key parameters to measure to assess the anti-inflammatory effect of this compound?
A5: Key parameters include measuring the physical signs of inflammation, such as paw volume in the carrageenan-induced edema model,[10][11][12][13] or arthritic index in the adjuvant-induced arthritis model.[6] Histopathological analysis of inflamed tissues to assess cellular infiltration and tissue damage is also a valuable endpoint.[6] Additionally, measuring biomarkers of inflammation such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS) can provide mechanistic insights.[6][11]
Data Presentation
The following tables summarize quantitative data on prednisolone dosage and its effects in common rat inflammation models. Note: Data for this compound is limited; therefore, data for prednisolone is provided as a reference.
Table 1: Dose-Dependent Anti-inflammatory Effects of Prednisolone in Carrageenan-Induced Paw Edema in Rats
| Dose (mg/kg) | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Edema | Reference |
| 5 | Oral | 3 hours | ~40-50% | [8] |
| 10 | Oral | 3 hours | ~60-70% | [14] |
| 20 | Oral | 3 hours | ~75-85% | [14] |
Table 2: Pharmacokinetic Parameters of Prednisolone in Rats
| Dose (mg/kg) | Route of Administration | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (hr) | Reference |
| 5 | Intravenous | 6.18 | 2.14 | 0.50 | [1] |
| 50 | Intravenous | 3.07 | 1.05 | 0.50 | [1] |
| 10 | Intramuscular | - | - | 0.53 | [15] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the induction of acute inflammation and the assessment of the anti-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle (e.g., sterile sesame oil)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
-
Calipers
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Vehicle Control
-
This compound (at least 3 doses)
-
Positive Control (e.g., Indomethacin 5 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, this compound, or positive control drug at the desired doses and route (e.g., orally or subcutaneously) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal compared to its baseline measurement. Then, calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This protocol describes the induction of chronic inflammation and the evaluation of the therapeutic effects of this compound.
Materials:
-
Male Lewis or Sprague-Dawley rats (150-200g)
-
This compound
-
Vehicle (e.g., sterile sesame oil)
-
Complete Freund's Adjuvant (CFA)
-
Calipers
-
Scoring system for arthritis severity
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week.
-
Induction of Arthritis: On day 0, induce arthritis by injecting 0.1 mL of CFA into the subplantar region of the right hind paw.
-
Grouping and Treatment: On day 14 post-adjuvant injection (when signs of arthritis are well-established), divide the animals into treatment groups (n=6-8 per group):
-
Arthritic Control (Vehicle)
-
This compound (at desired doses)
-
Positive Control (e.g., Methotrexate)
-
-
Drug Administration: Administer the treatments daily from day 14 to day 28.
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws every 2-3 days.
-
Arthritic Score: Score the severity of arthritis in all four paws based on a scale of 0-4 (0=normal, 4=severe swelling and erythema).
-
Body Weight: Monitor the body weight of the animals regularly.
-
-
Termination and Analysis: On day 28, euthanize the animals. Collect blood for serum analysis of inflammatory markers and collect joints for histopathological examination.
Mandatory Visualizations
Signaling Pathway of Glucocorticoid Action
Caption: Glucocorticoid signaling pathway.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting logic for high experimental variability.
References
- 1. Dose-dependent pharmacokinetics of prednisolone in normal and adrenalectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Modeling Involving Nonlinear Plasma and Tissue Binding: Application to Prednisolone and Prednisone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonlinear pharmacokinetics and interconversion of prednisolone and prednisone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prednisone / Prednisolone – Rat Guide [ratguide.com]
- 5. NERS: Steroids [neratsociety.co.uk]
- 6. Combined treatment with low dose prednisone and escin improves the anti-arthritic effect in experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chronic prednisolone administration on plasma copper in rats with adjuvant arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. asianjpr.com [asianjpr.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. THE EFFECTS OF VARIOUS DOSES OF PREDNISOLONE ADMINISTRATION ON SERUM VASPIN LEVELS IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of prednisolone and its local anti-inflammatory steroid-21-oate ester derivatives. In vitro and in vivo comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of Prednisolone caproate in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Prednisolone caproate in cell culture, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is a synthetic glucocorticoid, a type of corticosteroid. Its primary mechanism of action is to bind to the intracellular glucocorticoid receptor (GR).[1][2] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[3] This leads to anti-inflammatory and immunosuppressive effects by inhibiting the expression of pro-inflammatory cytokines and other inflammatory mediators.[3][4]
Q2: What are the expected on-target effects of this compound in my cell culture experiment?
Expected on-target effects are primarily mediated by the activation of the glucocorticoid receptor and include:
-
Anti-inflammatory effects: Reduction in the expression and secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines.[3][4]
-
Immunosuppression: Inhibition of immune cell proliferation, differentiation, and function.[4]
-
Apoptosis induction: In certain cell types, such as lymphocytes, glucocorticoids can induce programmed cell death.
-
Modulation of cell signaling pathways: Inhibition of pathways like NF-κB and AP-1.[3]
Q3: What are potential off-target effects of this compound?
Off-target effects can occur through several mechanisms:
-
Receptor Cross-Reactivity: Prednisolone has been shown to bind to and activate the mineralocorticoid receptor (MR), in addition to the glucocorticoid receptor (GR).[5] This can lead to unintended signaling cascades.
-
GR-Independent Effects: Some effects of glucocorticoids may not be mediated by the GR and could involve interactions with other cellular components.
-
High Concentration Effects: At high concentrations, the specificity of the compound may decrease, leading to interactions with other receptors, enzymes, or ion channels.
Q4: How can I differentiate between on-target and off-target effects in my experiment?
A key strategy is to use a glucocorticoid receptor antagonist, such as RU-486 (mifepristone). If the observed effect is blocked by the co-administration of RU-486, it is likely an on-target effect mediated by the GR. Conversely, if the effect persists in the presence of the antagonist, it is likely an off-target effect.
Q5: What are the first steps I should take if I suspect off-target effects are occurring?
-
Review your experimental setup: Ensure the concentration of this compound is within the recommended range for your cell type and that the incubation time is appropriate.
-
Perform a dose-response curve: This will help determine if the effect is concentration-dependent and identify a potential therapeutic window with minimal off-target effects.
-
Use a GR antagonist: As mentioned above, this is a crucial experiment to distinguish on-target from off-target effects.
-
Consult the troubleshooting guides below for more specific issues.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cytotoxicity
Symptoms:
-
High levels of cell death observed via microscopy.
-
Significant decrease in cell viability in assays like MTT or trypan blue exclusion.
-
Apoptosis detected at concentrations expected to be non-toxic.
| Potential Cause | Troubleshooting Step |
| Concentration too high | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a wide range of concentrations. |
| Off-target toxicity | Co-treat with a GR antagonist (e.g., RU-486). If cytotoxicity persists, it is likely due to off-target effects. Consider lowering the concentration or using a more specific glucocorticoid if available. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic (typically <0.1%). Run a solvent-only control. |
| Cell line sensitivity | Some cell lines are inherently more sensitive to glucocorticoids. Review the literature for typical responses of your cell line or consider using a less sensitive line if appropriate for your research question. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability between replicate wells or experiments.
-
Difficulty in obtaining a clear dose-response relationship.
| Potential Cause | Troubleshooting Step |
| Cell culture variability | Standardize cell culture conditions, including cell passage number, confluency at the time of treatment, and serum batch. |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage of stock solutions. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium. |
| Assay timing | Be consistent with incubation times and the timing of assay measurements. |
Issue 3: Lack of Expected On-Target Effect
Symptoms:
-
No change in the expression of known GR-target genes.
-
No reduction in inflammatory markers after stimulation.
| Potential Cause | Troubleshooting Step |
| Low Glucocorticoid Receptor (GR) expression | Verify the expression of GR in your cell line using qPCR or Western blotting. |
| Inactive compound | Test your stock of this compound on a cell line known to be responsive to glucocorticoids. |
| Sub-optimal concentration | Perform a dose-response experiment to ensure you are using a concentration sufficient to elicit a response. |
| Presence of endogenous glucocorticoids in serum | Use charcoal-stripped fetal bovine serum (FBS) to remove endogenous steroids that may be masking the effect of your compound. |
Quantitative Data
Table 1: Physicochemical Properties of Prednisolone and this compound
| Property | Prednisolone | This compound |
| Molecular Formula | C21H28O5 | C27H38O6 |
| Molecular Weight | 360.4 g/mol | 458.6 g/mol [6] |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 | ~4.3[6] |
Table 2: On-Target and Potential Off-Target Binding Affinities of Prednisolone
Note: Specific binding affinity data for this compound is limited. The data below for Prednisolone can serve as a reference.
| Target | Ligand | Assay Type | Affinity (IC50 / Ki) | Reference |
| Glucocorticoid Receptor (GR) | Prednisolone | Receptor Binding | IC50 = 28 nM | [7] |
| Mineralocorticoid Receptor (MR) | Prednisolone | Gene Expression | Agonist activity observed | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Competitive Radioligand Binding Assay for Off-Target Assessment
This protocol can be adapted to assess the binding of this compound to a panel of off-target receptors.
Materials:
-
Cell membranes prepared from cells expressing the target receptor
-
Radiolabeled ligand specific for the target receptor
-
This compound
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled specific ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value of this compound for the target receptor. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]
Protocol 3: Kinase Inhibitor Profiling Assay
This protocol provides a general workflow to screen this compound against a panel of kinases to identify potential off-target kinase inhibition.
Materials:
-
Recombinant kinases
-
This compound
-
ATP
-
Kinase-specific substrate
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and varying concentrations of this compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions to measure the amount of ADP produced (which is proportional to kinase activity).
-
Measurement: Read the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Caption: On-Target Glucocorticoid Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Cytotoxicity.
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gene expression effects of glucocorticoid and mineralocorticoid receptor agonists and antagonists on normal human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C27H38O6 | CID 155202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability testing of Prednisolone caproate under different storage conditions
Technical Support Center: Stability Testing of Prednisolone Caproate
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for stability testing of this compound?
A1: Stability testing should be conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines. This typically includes long-term storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH), intermediate storage (e.g., 30°C ± 2°C / 65% RH ± 5% RH), and accelerated storage (e.g., 40°C ± 2°C / 75% RH ± 5% RH). The exact conditions and duration will depend on the intended market and formulation.
Q2: What are the primary degradation pathways for Prednisolone esters?
A2: The most common degradation pathway for 21-esters of corticosteroids like this compound is ester hydrolysis, which cleaves the caproate side chain. Other potential degradation mechanisms include oxidation and photolysis. The specific degradation products will depend on the stress conditions applied.
Q3: How can I identify and quantify this compound and its degradation products?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. The method must be validated to separate the active pharmaceutical ingredient (API) from all potential degradation products and formulation excipients.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study (or stress testing) exposes the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally degrade it. This helps to identify potential degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical method.
Q5: My this compound sample is showing significant degradation under alkaline conditions. Is this expected?
A5: Yes, significant degradation under alkaline conditions is expected for prednisolone esters. Studies on prednisolone acetate have shown 100% degradation under alkaline conditions. The ester linkage is susceptible to base-catalyzed hydrolysis.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation.- Sample overload. | - Optimize the mobile phase, including the organic modifier and buffer.- Use a new column or a different stationary phase.- Reduce the injection volume or sample concentration. |
| Unexpected peaks appearing in the chromatogram. | - Contamination of the sample, solvent, or glassware.- Degradation of the sample during preparation or analysis.- Presence of impurities in the starting material. | - Use high-purity solvents and clean glassware.- Prepare samples fresh and protect them from light and heat.- Characterize the impurities using techniques like mass spectrometry (MS). |
| Mass balance in forced degradation studies is less than 90%. | - Some degradation products are not being detected by the analytical method (e.g., lack a UV chromophore).- Formation of volatile or insoluble degradation products.- Incomplete extraction of the drug and its degradants from the stressed sample. | - Use a universal detector like a mass spectrometer or a charged aerosol detector in parallel with the UV detector.- Analyze the headspace for volatile compounds.- Optimize the sample extraction procedure. |
| High variability in stability data. | - Inconsistent storage conditions.- Non-homogeneity of the sample.- Issues with the analytical method precision. | - Ensure the stability chambers are properly calibrated and maintained.- Ensure proper mixing and sampling procedures.- Re-validate the precision of the analytical method. |
Data Presentation
Table 1: Summary of Forced Degradation Studies on Prednisolone Acetate
The following data is for Prednisolone Acetate and is intended to be representative for a Prednisolone ester like this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 1N HCl | 2 hours | 80°C | 76.2% | 6 |
| Acidic Hydrolysis | 5N HCl | 2 hours | 80°C | 100% | 7 |
| Alkaline Hydrolysis | 0.1N NaOH | 2 hours | 80°C | 100% | 6 |
| Alkaline Hydrolysis | 1N NaOH | 2 hours | 80°C | 100% | 5 |
| Alkaline Hydrolysis | 5N NaOH | 2 hours | 80°C | 100% | 5 |
| Neutral Hydrolysis | Water | 2 hours | 80°C | 77.3% | 4 |
| Oxidative | 30% H₂O₂ | 2 hours | 80°C | 21.05% | 3 |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | 5.47% | 3 |
| Thermal (Dry Heat) | - | - | - | 18.5% | 5 |
| Thermal (Wet Heat) | - | 2 hours | 80°C | 95.8% | 7 |
| Photochemical | UV Light | - | - | 100% | 6 |
Data compiled from a study on Prednisolone Acetate.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Prednisolone Esters
1. Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of a prednisolone ester and its degradation products.
2. Materials and Reagents:
-
Prednisolone ester reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or other suitable buffer components)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
4. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
5. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the prednisolone ester reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a known concentration.
-
Sample Solution: Prepare the sample by dissolving or diluting the formulation to obtain a similar concentration as the standard solution.
6. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 1N HCl. Reflux for a specified time (e.g., 2 hours at 80°C). Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1N NaOH. Reflux for a specified time. Neutralize with 0.1N HCl before analysis.
-
Oxidation: Dissolve the drug substance in a suitable solvent and add 30% H₂O₂. Keep at room temperature or heat for a specified time.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the drug substance (in solid and solution form) to UV light in a photostability chamber.
7. Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: Experimental Workflow for a Typical Stability Study.
Addressing vehicle control issues in Prednisolone caproate in vivo studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Prednisolone Caproate in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to vehicle control and formulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems you may encounter during your experiments.
Q1: I am observing high variability or lower than expected efficacy in my animal cohort after administering this compound. What are the potential causes and solutions?
A: This is a frequent challenge in in vivo studies and can often be traced back to issues with formulation, administration, or the compound's intrinsic properties.
-
Poor Solubility and Formulation: this compound is a lipophilic ester, making it poorly soluble in aqueous solutions. This can lead to precipitation, inconsistent dosing, and poor bioavailability.
-
Solution: Ensure your formulation is homogeneous and prepared fresh for each experiment. Consider using a suitable oil-based vehicle or a co-solvent system. Refer to the Vehicle Selection and Formulation Protocol section for detailed guidance. Always include a vehicle-only control group to assess the effects of the formulation excipients.
-
-
Inconsistent Administration: Improper injection technique can lead to variability in absorption, especially with subcutaneous or intramuscular routes.
-
Solution: Ensure all personnel are properly trained on the chosen route of administration. For subcutaneous injections, ensure a consistent depth and location to minimize variability in the formation of the drug depot. Refer to the Troubleshooting Administration Issues section for more details.
-
-
Animal Stress: High stress levels in animals can increase endogenous corticosterone, potentially confounding the effects of exogenously administered glucocorticoids.
-
Solution: Ensure proper acclimatization of animals before the study begins. Handle animals consistently and minimize environmental stressors.
-
Q2: My animals are showing signs of local irritation or inflammation at the injection site. What should I do?
A: Injection site reactions can be caused by the vehicle, the drug itself, or the injection procedure.
-
Vehicle Toxicity: Some organic solvents or surfactants used to solubilize this compound can cause local tissue irritation.
-
Solution: Run a vehicle-only control group to determine if the vehicle is the cause. If so, consider alternative, more biocompatible vehicles such as refined sesame oil or cottonseed oil. Reducing the concentration of co-solvents like ethanol or propylene glycol may also help.
-
-
Drug Crystallization: If the drug precipitates out of the vehicle at the injection site, it can cause a foreign body reaction and inflammation.[1]
-
Solution: Ensure the drug is fully dissolved in the vehicle at the intended concentration and temperature. Visually inspect the formulation for any signs of precipitation before administration. Using a co-solvent or a solubilizing agent can help maintain the drug in solution.
-
-
Improper Injection Technique: A large injection volume, rapid injection, or a needle gauge that is too large can cause tissue damage and inflammation.[2][3]
-
Solution: Refer to the Experimental Protocols section for recommended injection volumes and needle sizes for different animal models. Inject the formulation slowly and steadily.
-
Q3: How can I improve the stability of my this compound formulation?
A: The stability of prednisolone esters can be affected by hydrolysis and oxidation.
-
Hydrolysis: The caproate ester is susceptible to hydrolysis, especially in aqueous environments and at non-neutral pH.
-
Solution: For parenteral formulations, using an oil-based vehicle will significantly reduce the rate of hydrolysis compared to aqueous solutions.[4][5] If an aqueous-based formulation is necessary, use a buffered solution, as prednisolone is most stable around pH 2.5, though degradation is relatively slow between pH 5.0 and 6.0.[6] However, for injectable formulations, a pH closer to physiological pH is generally preferred to minimize irritation.
-
-
Oxidation: The steroid structure can be susceptible to oxidation, which can be catalyzed by trace metals.
-
Solution: Prepare formulations in a clean environment and use high-purity excipients. The exclusion of air from the system can decrease the rate of degradation.[6]
-
Data Presentation
Table 1: Physicochemical Properties of Prednisolone and its Derivatives
| Property | Prednisone | Prednisolone | This compound |
| Molecular Formula | C21H26O5[7] | C21H28O5[8] | C27H38O6 |
| Molecular Weight | 358.4 g/mol [7] | 360.4 g/mol [8] | 458.6 g/mol |
| Water Solubility | Very slightly soluble[7] | Very slightly soluble (0.22-0.24 mg/mL)[9] | Practically insoluble |
| Log P (calculated) | 1.5[7] | 1.6[8] | 4.3 |
| Comments | Prodrug, converted to prednisolone in the liver.[7] | Active metabolite of prednisone.[8] | Long-chain ester, increased lipophilicity. |
Note: Some data for this compound are estimated based on its structure and properties of similar compounds.
Table 2: Common Excipients for Parenteral Formulation of Poorly Soluble Steroids
| Excipient Category | Examples | Purpose | Reference |
| Oil-based Vehicles | Sesame oil, Cottonseed oil, Corn oil | Primary solvent for lipophilic drugs, forms a depot for sustained release. | [10] |
| Co-solvents | Ethanol, Propylene glycol, Glycerin | Increase the solubility of the drug in the vehicle. | [11][12] |
| Surfactants/Solubilizers | Polysorbate 80, Cremophor RH 40 | Enhance solubility and prevent precipitation. | [4] |
| Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Prevent oxidative degradation. | |
| Preservatives | Benzyl alcohol | Prevent microbial growth in multi-dose vials. | [13] |
Experimental Protocols
Protocol 1: Preparation of an Oil-Based Vehicle for Subcutaneous Injection
This protocol provides a general method for formulating this compound in a simple oil-based vehicle.
Materials:
-
This compound powder
-
Sterile sesame oil (or other suitable vegetable oil)
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile glass vial.
-
Add the calculated volume of sterile sesame oil to the vial.
-
Add a sterile magnetic stir bar to the vial.
-
Gently heat the mixture to 40-50°C while stirring on a magnetic stirrer. This will aid in the dissolution of the powder. Caution: Do not overheat, as this may degrade the compound.
-
Once the powder is completely dissolved and the solution is clear, allow it to cool to room temperature.
-
Visually inspect the solution for any signs of precipitation.
-
If required for sterility, the final solution can be filtered through a sterile 0.22 µm filter compatible with oils.
-
Store the final formulation in a sterile, airtight, and light-resistant container.
Protocol 2: Subcutaneous Injection in Rodents - Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Reference |
| Leakage from injection site | Injection volume too large for the site; needle withdrawn too quickly. | Use a smaller injection volume per site or use multiple sites. After injection, pause for a few seconds before withdrawing the needle. Apply gentle pressure to the site after withdrawal. | [14] |
| Difficulty injecting | High viscosity of the oil-based formulation. | Gently warm the formulation to room temperature before injection to reduce viscosity. Use a slightly larger gauge needle if necessary (e.g., 25G instead of 27G), but be mindful of potential tissue damage. | [10] |
| Animal distress during injection | Improper restraint; painful injection. | Ensure proper and gentle restraint of the animal. Inject the solution slowly and steadily. Ensure the formulation is at room temperature. | [2] |
| Ulceration or necrosis at injection site | Vehicle intolerance; high concentration of co-solvents; drug precipitation. | Test the vehicle alone in a control group. Reduce the concentration of any potentially irritating co-solvents. Ensure the drug is fully dissolved and the formulation is stable. | [15] |
Mandatory Visualization
Signaling Pathway of Prednisolone
Prednisolone, the active form of Prednisone, exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR).[16] This complex then translocates to the nucleus and modulates gene expression.
References
- 1. Steroid ester - Wikipedia [en.wikipedia.org]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. research-support.uq.edu.au [research-support.uq.edu.au]
- 4. Stability of prednisolone and prednisolone acetate in various vehicles used in semi-solid topical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. Prednisone | C21H26O5 | CID 5865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Prednisolone | C21H28O5 | CID 5755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fip.org [fip.org]
- 10. researchgate.net [researchgate.net]
- 11. PREDNISOLONE ORAL SOLUTION USP15 mg per 5 mL [dailymed.nlm.nih.gov]
- 12. High-pressure liquid chromatographic evaluation of aqueous vehicles for preparation of prednisolone and prednisone liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. researchgate.net [researchgate.net]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. SMPDB [smpdb.ca]
How to reduce variability in animal studies using Prednisolone caproate
Disclaimer: Scientific literature specifically detailing the pharmacokinetics and variability of Prednisolone caproate in animal studies is limited. This guide is therefore based on the extensive research available for Prednisolone , the active metabolite. The caproate ester formulation will likely result in a longer-acting, slower-release profile compared to prednisolone alone, which researchers must consider in their experimental design. The principles outlined here for reducing variability are broadly applicable to glucocorticoid studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability when using Prednisolone in animal studies?
Variability in response to Prednisolone can stem from multiple factors:
-
Animal-Specific Factors: Inherent biological differences related to species, breed, age, sex, body weight, and genetic background can significantly influence drug metabolism and response.[1][2][3] The animal's underlying health status and concurrent diseases can also alter pharmacokinetics.[4]
-
Pharmacokinetic Variability: The absorption of oral Prednisolone can be inconsistent.[4] The conversion of its prodrug, prednisone, to the active form, prednisolone, is dependent on liver function and can be a major source of variation.[5]
-
Experimental Design and Procedures: Differences in dosing regimens (e.g., single vs. repeated dosing, time of administration), fasting status, stress induced by handling or sample collection, and the type of bioanalytical methods used can introduce significant variability.[1][6][7]
-
Drug Interactions: Co-administration of other drugs can alter Prednisolone's metabolism and efficacy. For example, medications like ketoconazole or cyclosporine can affect its processing in the body.[4]
Q2: How does the route of administration affect experimental variability?
The route of administration is a critical factor. Oral administration, while common, is subject to variability in gastrointestinal absorption.[4][8] Intravenous (IV) administration provides 100% bioavailability and bypasses absorption variability, making it a better choice for pharmacokinetic studies where precise plasma concentrations are required.[9] Formulations like this compound are designed for parenteral (e.g., intramuscular) administration to create a depot effect for slow release, which can help maintain more stable plasma concentrations over time compared to daily oral dosing, but the release rate itself can be a source of variability.
Q3: Which animal model is best for my study, and how does this choice impact variability?
The choice of animal model depends on the research question. However, it is crucial to be aware of inter-species differences in pharmacokinetics. For instance, the clearance and elimination half-life of prednisolone differ significantly between species like dogs, cats, alpacas, horses, and rats.[10][11] Using purpose-bred, genetically homogenous strains (e.g., specific strains of mice or rats) can help reduce genetic variability compared to using more diverse, client-owned animals.[12] Regardless of the model, it is essential to report the species, strain, age, and sex of the animals used to ensure reproducibility.
Q4: Should I dose based on body weight or body surface area?
Traditionally, dosing is calculated based on body weight (mg/kg). However, some research suggests that dosing based on body surface area (BSA) may provide more equivalent drug exposure, particularly in species with a wide range of body sizes, like dogs.[4] While not conclusive, considering BSA may be a strategy to reduce variability related to animal size.[4]
Troubleshooting Guides
Problem: I am observing high inter-individual variability in my experimental results.
-
Question: Have you standardized your animal population?
-
Answer: Ensure that animals are of the same species, strain, sex, and are within a narrow age and weight range. Using animals from a single, reputable supplier can minimize genetic and environmental background differences.
-
-
Question: Is your dosing and administration technique consistent?
-
Answer: For oral dosing, ensure the animal fully consumes the dose. For parenteral injections, standardize the injection site and technique. The formulation of the drug (e.g., solution, suspension) should be homogenous to ensure each animal receives the intended dose.
-
-
Question: Are environmental factors and animal handling procedures standardized?
-
Answer: Glucocorticoid secretion is highly sensitive to stress.[13] Standardize housing conditions, light-dark cycles, feeding schedules, and handling procedures. Acclimatize animals to the experimental procedures to minimize stress-induced responses that can confound results.
-
Problem: The pharmacokinetic profile (Cmax, Tmax, AUC) of Prednisolone is highly variable between my subjects.
-
Question: Are you using an appropriate route of administration for your study's goals?
-
Answer: If you require consistent plasma concentrations and are seeing high variability with oral dosing, consider switching to intravenous (IV) administration for initial pharmacokinetic profiling to eliminate absorption as a variable.[9]
-
-
Question: Is the timing of sample collection optimized and consistent?
-
Question: Are there potential drug interactions?
-
Answer: Review all medications or substances the animals are receiving. Some drugs can induce or inhibit the liver enzymes responsible for metabolizing Prednisolone, altering its pharmacokinetic profile.[4]
-
Problem: My animals are showing unexpected or highly variable side effects.
-
Question: Is the dose appropriate for the chosen species and desired effect?
-
Answer: Prednisolone's effects and side-effect profile are dose-dependent.[14] Doses that are anti-inflammatory in one species may be immunosuppressive in another. Consult pharmacokinetic data for the specific species to ensure the dosage is appropriate.[10] Long-term use can lead to adrenal gland atrophy, which can cause an "Addisonian-like crisis" if the drug is stopped abruptly.[15]
-
-
Question: Are you monitoring for common glucocorticoid-related side effects?
-
Answer: Common side effects include excessive thirst and urination, increased appetite, and susceptibility to infections.[15] Monitor for these signs and establish clear criteria for intervention or removal from the study if adverse effects become severe.
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Prednisolone in Various Animal Species
| Parameter | Dog (Beagle) | Alpaca | Cat | Cynomolgus Monkey | Rat (Wistar) |
| Dose & Route | 0.5-4.0 mg/kg (Oral)[7] | 2 mg/kg (Oral)[9] | ~1.3 mg/kg (Oral)[16] | 0.03-3 mg/kg (IV)[17] | 5 & 25 mg/kg (IV) |
| Tmax (hours) | ~1.5 - 4.1[7] | 2.33 - 2.67[9] | 0.77[11] | N/A (IV) | N/A (IV) |
| Cmax (ng/mL) | ~60 - 656[7] | 68 - 74[9] | ~1400[11] | Dose-dependent | Dose-dependent |
| Elimination Half-life (hours) | Not specified | 5.27 - 5.39[9] | 0.66[11] | ~2 - 4[17] | Not specified |
| Oral Bioavailability (%) | Not specified | 13.7%[9] | Significantly higher than prednisone[11] | N/A | Not specified |
Note: Data is compiled from multiple studies and experimental conditions may vary. This table serves as a reference to highlight inter-species differences.
Experimental Protocols
Methodology: Pharmacokinetic Analysis of Prednisolone Following Oral Administration in Dogs
This protocol is a synthesized example based on common practices in the literature.[7]
-
Animal Selection: Use a cohort of healthy, purpose-bred Beagle dogs of the same sex and within a 10% range of the mean body weight and age.[7] Acclimatize animals to the facility and handling for at least one week prior to the study.
-
Housing and Diet: House animals individually in a controlled environment (temperature, humidity, 12-hour light/dark cycle). Provide a standard diet and water ad libitum. Fast animals overnight before drug administration.
-
Drug Administration: Administer a precisely calculated dose of Prednisolone (e.g., 2 mg/kg) orally. Ensure the entire dose is consumed. Record the exact time of administration for each animal.
-
Blood Sampling: Collect blood samples (e.g., 2 mL) from a peripheral vein (e.g., cephalic vein) into heparinized tubes at predefined time points. A typical schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-administration.[9]
-
Sample Processing: Immediately following collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Prednisolone in plasma samples using a validated analytical method such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).
Visualizations
Caption: Glucocorticoid signaling pathway for Prednisolone.
Caption: Experimental workflow to minimize variability.
Caption: Troubleshooting logic for high experimental variability.
References
- 1. Frontiers | Pharmacokinetics of Oral Prednisone at Various Doses in Dogs: Preliminary Findings Using a Naïve Pooled-Data Approach [frontiersin.org]
- 2. Influence of bodyweight on prednisolone pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental analysis of the heritability of variation in glucocorticoid concentrations in a wild avian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of bodyweight on prednisolone pharmacokinetics in dogs | PLOS One [journals.plos.org]
- 5. Prednisone / Prednisolone – Rat Guide [ratguide.com]
- 6. Different Types of Glucocorticoids to Evaluate Stress and Welfare in Animals and Humans: General Concepts and Examples of Combined Use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. Oral Administration of Stereoisomeric Prednisolone Prodrugs in Rats [jscimedcentral.com]
- 9. "Pharmacokinetics of Orally Administered Prednisolone in Alpacas" by Ricardo Videla, Carla Sommardahl et al. [trace.tennessee.edu]
- 10. Pharmacokinetics of Orally Administered Prednisolone in Alpacas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of long-term high-dose prednisolone in Beagle dogs on structural and functional responses of the HPA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. Prednisolone/Prednisone - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 16. Effects of prednisolone on 1,2-O-dilauryl-rac-glycero glutaric acid-(60-methylresorufin) ester-lipase activity and pancreatic lipase immunoreactivity in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Prednisolone Caproate in Cancer Cell Lines
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers encountering resistance to Prednisolone caproate in cancer cell line experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in cancer therapy?
This compound is a synthetic glucocorticoid, a type of steroid hormone.[1][2] Glucocorticoids like prednisolone are used in cancer treatment for several reasons: to directly treat certain cancers like leukemias and lymphomas, to reduce inflammation, to manage side effects of other cancer treatments such as nausea, and to suppress the immune system when necessary.[3][4] Their primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[5][6] Upon binding, the GR-ligand complex translocates to the nucleus, where it regulates the transcription of a wide array of genes, often leading to the induction of apoptosis (programmed cell death) in cancer cells.[7]
Q2: What are the primary mechanisms of resistance to glucocorticoids like this compound in cancer cells?
Resistance to glucocorticoids can be complex and multifactorial. Some of the key mechanisms include:
-
Alterations in the Glucocorticoid Receptor (GR): This can involve downregulation of GR expression, mutations in the GR gene that prevent ligand binding or nuclear translocation, or expression of GR isoforms with reduced activity.[7][8]
-
Changes in Apoptotic Pathways: Cancer cells can upregulate anti-apoptotic proteins (e.g., BCL2, MCL1) or downregulate pro-apoptotic proteins, which counteracts the cell death signals initiated by glucocorticoids.[9][10][11]
-
Activation of Survival Signaling Pathways: Pathways such as PI3K/AKT and MAPK can promote cell survival and proliferation, thereby overriding the cytotoxic effects of glucocorticoids.[12]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the drug from the cell, reducing its effective intracellular concentration.[13]
-
Metabolic Reprogramming: Alterations in cellular metabolism, such as an increased reliance on glycolysis, can contribute to drug resistance.[11][14]
Q3: How can I determine if my cancer cell line is resistant to this compound?
The most direct way to determine resistance is to measure the half-maximal inhibitory concentration (IC50) of this compound in your cell line.[13] This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.[15] A significant increase in the IC50 value compared to a known sensitive cell line or a previously established baseline for your cell line indicates the development of resistance.[16]
Q4: My cell line appears resistant. What are the initial troubleshooting steps?
If you observe a lack of response to this compound, consider the following initial steps:
-
Verify Drug Integrity: Ensure that your stock solution of this compound is fresh and has been stored correctly to prevent degradation.[13]
-
Optimize Drug Concentration and Exposure Time: Perform a dose-response experiment with a wide range of concentrations and several time points to ensure that the lack of response is not due to suboptimal experimental conditions.[17][18]
-
Check Cell Line Health and Identity: Confirm that your cell line is healthy, free from contamination (e.g., mycoplasma), and has not undergone significant genetic drift.
-
Assess GR Expression: Use techniques like Western blotting or qPCR to determine the expression level of the glucocorticoid receptor in your cell line. Low or absent GR expression is a common cause of intrinsic resistance.
Part 2: Troubleshooting Guide
Issue 1: No significant cell death is observed at expected concentrations of this compound.
-
Possible Cause A: Suboptimal Experimental Conditions
-
Troubleshooting Steps:
-
Titrate Drug Concentration: Perform a dose-response curve with a broad range of this compound concentrations. It is advisable to start with a wide range (e.g., 10-fold dilutions) to identify an approximate effective range, followed by a more detailed analysis with narrower concentration intervals.[17][18]
-
Vary Incubation Time: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) as the optimal treatment duration can vary between cell lines.
-
Ensure Uniform Cell Growth: Inconsistent cell seeding density can lead to variable results. Optimize seeding conditions to ensure cells are in a logarithmic growth phase throughout the experiment.[17][18]
-
-
-
Possible Cause B: Intrinsic or Acquired Cellular Resistance
-
Troubleshooting Steps:
-
Confirm Resistance with IC50 Determination: A significant increase (generally considered 3- to 10-fold or higher) in the IC50 value compared to a sensitive control cell line is a strong indicator of resistance.[16]
-
Investigate GR Status:
-
Expression Level: Quantify GR protein levels using Western blotting and mRNA levels using qPCR.
-
Functional Analysis: Assess the ability of the GR to translocate to the nucleus upon ligand binding using immunofluorescence.
-
-
Analyze Apoptotic Pathways: Examine the expression of key pro- and anti-apoptotic proteins (e.g., BIM, BCL2, MCL1) to see if the balance is shifted towards survival.[10][11]
-
-
Issue 2: High variability between replicate wells in cell viability assays.
-
Possible Cause: Inconsistent Assay Technique or Cell Culture Conditions
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Use a cell counter to ensure a precise and consistent number of cells are seeded in each well. Allow cells to adhere and stabilize overnight before adding the drug.[15]
-
Ensure Proper Drug Dilution and Mixing: Prepare serial dilutions carefully and ensure the drug is thoroughly mixed into the culture medium in each well.
-
Control for Edge Effects: In 96-well plates, the outer wells are prone to evaporation, which can affect cell growth and drug concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or PBS.
-
Optimize Incubation Time for Readout: For colorimetric assays like MTT, the final incubation step with the reagent is critical. Optimize this time to ensure the signal is within the linear range of your plate reader.[16]
-
-
Part 3: Data Presentation
Table 1: Example IC50 Values for Prednisolone in Sensitive vs. Resistant Leukemia Cell Lines
| Cell Line | Type | Prednisolone IC50 (µM) | Resistance Factor |
| CCRF-CEM | T-cell ALL (Sensitive) | ~0.02 | 1x |
| CEM-C1 | T-cell ALL (Resistant) | >1 | >50x |
| RS4;11 | B-cell ALL (Sensitive) | ~0.1 | 1x |
| NALM-6 | B-cell ALL (Resistant) | >1 | >10x |
Note: These are representative values from the literature and may vary based on experimental conditions.
Part 4: Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight to allow for cell adherence (for adherent cells) and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is common to use a 2-fold or 3-fold dilution series.[17]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.[16]
-
Protocol 2: Assessment of Glucocorticoid Receptor (GR) Expression by Western Blotting
This protocol is for quantifying the protein levels of GR.
-
Protein Extraction:
-
Culture cells to ~80% confluency.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for the Glucocorticoid Receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the GR protein levels.
-
Quantify the band intensities using densitometry software.
-
Part 5: Visualizations
Caption: Glucocorticoid signaling pathway and key points of resistance.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Prednisone - NCI [cancer.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. Steroids | Cancer Treatment Uses & Side Effects | MD Anderson Cancer Center [mdanderson.org]
- 5. Glucocorticoid Receptors Orchestrate a Convergence of Host and Cellular Stress Signals in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid regulation of cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. alexslemonade.org [alexslemonade.org]
- 9. Glucocorticoids and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms contributing to glucocorticoid resistance in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. erc.bioscientifica.com [erc.bioscientifica.com]
- 13. benchchem.com [benchchem.com]
- 14. Overcoming Glucocorticoid Resistance in Acute Lymphoblastic Leukemia: Repurposed Drugs Can Improve the Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: Analysis of Prednisolone Caproate and its Impurities
Welcome to the technical support center for the identification and quantification of impurities in Prednisolone caproate samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities can be categorized as:
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. For this compound, these may include starting materials, intermediates, and by-products of side reactions. Common impurities related to the prednisolone structure include prednisone, hydrocortisone, and other structurally similar steroids.[1][2] Specific impurities related to the caproate esterification step could include unreacted caproic acid and di-esterified products.
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, acid, or base.[3][4] Hydrolysis of the caproate ester to form prednisolone is a likely degradation pathway. Further degradation of the prednisolone moiety can also occur.[5][6]
Q2: What is the recommended analytical method for impurity profiling of this compound?
A2: The most common and recommended method for analyzing impurities in this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][7][8] This technique allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its various impurities.
Q3: Where can I obtain reference standards for this compound impurities?
A3: Reference standards for some common prednisolone-related impurities are commercially available from various pharmaceutical reference standard suppliers. These are essential for the accurate identification and quantification of impurities.
Q4: What are the critical parameters to consider when developing an HPLC method for this compound?
A4: Key parameters for HPLC method development include the choice of stationary phase (column), mobile phase composition and pH, gradient elution program, column temperature, flow rate, and UV detection wavelength. A reverse-phase C18 column is often a good starting point for steroid analysis.[9] The UV detection wavelength is typically set around 240-254 nm for prednisolone and its derivatives.[7]
Experimental Protocols
A stability-indicating HPLC method is crucial for resolving this compound from its potential impurities and degradation products. Below is a general experimental protocol that can be adapted and validated for specific laboratory conditions.
Sample Preparation Workflow
Caption: Workflow for preparing this compound samples for HPLC analysis.
HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of Mobile Phase B and gradually increase to elute more retained components. A typical gradient might run from 40% to 80% Acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 246 nm[10] |
| Injection Volume | 10-20 µL |
Troubleshooting Guide
Problem-Cause-Solution Framework
Caption: Common HPLC issues, their potential causes, and suggested solutions.
| Problem | Potential Cause | Solution |
| Peak Tailing | - Interaction of basic analytes with acidic silanol groups on the silica support of the column.[11][12][13] - Column overload. - Dead volume in the HPLC system. | - Use a highly end-capped column. - Add a competing base to the mobile phase. - Lower the sample concentration or injection volume. - Check and minimize the length and diameter of tubing. |
| Poor Resolution | - Inadequate separation between this compound and an impurity. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH). - Adjust the gradient slope. - Try a different column with a different selectivity. |
| Ghost Peaks | - Impurities in the mobile phase. - Carryover from a previous injection.[14] | - Use high-purity solvents and freshly prepared mobile phase. - Flush the injector and column thoroughly between runs. |
| Baseline Drift/Noise | - Column temperature fluctuations. - Mobile phase not properly degassed. - Contaminated detector cell. | - Use a column oven to maintain a stable temperature. - Degas the mobile phase before use. - Flush the detector cell with a strong solvent like isopropanol. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Leaks in the pump or fittings. - Column degradation. | - Prepare mobile phase carefully and consistently. - Check for any leaks in the system and tighten fittings. - Replace the column if it has deteriorated. |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for impurities found in a this compound sample. Actual values will vary depending on the manufacturing process and storage conditions.
| Impurity | Retention Time (min) | Limit of Quantification (LOQ) (%) | Amount Detected (%) |
| Prednisolone | 8.5 | 0.05 | 0.12 |
| Prednisone | 9.2 | 0.05 | Not Detected |
| Hydrocortisone | 7.8 | 0.05 | 0.08 |
| Unknown Impurity 1 | 12.3 | 0.02 | 0.06 |
| Unknown Impurity 2 | 15.1 | 0.02 | Not Detected |
Note: This technical support center provides general guidance. All analytical methods should be properly validated according to regulatory requirements (e.g., ICH guidelines) to ensure they are suitable for their intended purpose.
References
- 1. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prednisolone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Stress degradation studies and development of stability-indicating TLC-densitometry method for determination of prednisolone acetate and chloramphenicol in their individual and combined pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. amecj.com [amecj.com]
- 8. Analysis and the determination of prednisolone in pharmaceutical products by a high-performance liquid chromatography method [amecj.com]
- 9. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. support.waters.com [support.waters.com]
- 13. researchgate.net [researchgate.net]
- 14. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
Validation & Comparative
Comparative In Vivo Efficacy of Prednisolone and Dexamethasone: A Guide for Researchers
A comprehensive analysis of the in vivo anti-inflammatory effects of Prednisolone and Dexamethasone, supported by experimental data and methodologies. Please note that while the user requested a comparison with Prednisolone caproate, a thorough literature search did not yield direct in vivo comparative studies for this specific ester against dexamethasone. Therefore, this guide focuses on the more broadly studied parent compound, prednisolone.
This guide provides a detailed comparison of the in vivo efficacy of two widely used glucocorticoids, prednisolone and dexamethasone. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes key in vivo efficacy parameters for prednisolone and dexamethasone based on available experimental data. It is important to note that the route of administration and the animal model used can significantly influence the observed efficacy.
| Parameter | Prednisolone | Dexamethasone | Key Findings |
| Anti-inflammatory Potency | Less Potent | More Potent | Dexamethasone is approximately 5-6 times more potent than prednisone (the prodrug of prednisolone)[1]. In vitro studies show dexamethasone is more potent and effective at suppressing type 2 cytokine levels and inducing apoptosis of inflammatory cells[2]. |
| Clinical Efficacy in Asthma Models (Horses) | Effective | More beneficial effect on BAL cytology | In heaves-affected horses, both oral prednisolone and intramuscular dexamethasone showed similar effects on clinical scores. However, dexamethasone had a more beneficial effect on bronchoalveolar lavage (BAL) cytology, indicating a stronger effect on airway inflammation[3]. Intravenously administered dexamethasone is considered more effective at attenuating pulmonary inflammation than oral prednisolone[4]. |
| Clinical Efficacy in Asthma (Children) | Effective | More effective in reducing hospital returns | A study in children with mild-to-moderate croup found that a single dose of oral dexamethasone was more effective than a single dose of prednisolone in lowering the number of patients who returned to the hospital[5]. Another study in children with acute asthma exacerbations found that two doses of dexamethasone were more effective and safer than a 5-day course of prednisolone[6][7]. |
| Effect on Inflammatory Mediators | Reduces Prostaglandins and Leukotrienes | Suppresses Pro-inflammatory Cytokines | Orally administered prednisolone has been shown to decrease luminal concentrations of prostaglandin E2, prostaglandin F2 alpha, and leukotriene B4 in patients with ulcerative colitis[8][9]. Dexamethasone has been shown to reduce serum concentrations of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-challenged mice[10]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo anti-inflammatory efficacy of glucocorticoids.
Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.
Objective: To assess the ability of a test compound to inhibit carrageenan-induced paw edema.
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
Methodology:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compounds (Prednisolone or Dexamethasone) or vehicle are administered orally or intraperitoneally at predetermined doses.
-
After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.
LPS-Induced Systemic Inflammation in Mice
This model is used to study the effects of anti-inflammatory agents on systemic inflammatory responses.
Objective: To evaluate the effect of a test compound on lipopolysaccharide (LPS)-induced cytokine production and mortality.
Animals: Male C57BL/6 mice (8-10 weeks old).
Methodology:
-
Mice are administered the test compounds (Prednisolone or Dexamethasone) or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection).
-
After a defined pre-treatment period, mice are challenged with a lethal or sub-lethal dose of LPS (e.g., from E. coli) via intraperitoneal injection.
-
For survival studies, mortality is monitored over a period of several days.
-
For cytokine analysis, blood samples are collected at specific time points (e.g., 2, 6, 24 hours) post-LPS challenge.
-
Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using ELISA or multiplex assays.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of both prednisolone and dexamethasone are primarily mediated through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
Caption: Classical genomic signaling pathway of glucocorticoids.
Experimental Workflow for In Vivo Efficacy Comparison
The following diagram outlines a typical workflow for comparing the in vivo efficacy of two anti-inflammatory compounds.
Caption: A generalized workflow for in vivo comparison of anti-inflammatory drugs.
References
- 1. Prednisone and Its Active Metabolite Prednisolone Attenuate Lipid Accumulation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy of glucocorticoid receptor agonists on Th2 cell function and attenuation by progesterone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Bioavailability Study of a Prednisolone Tablet as a Single Oral Dose in Bangladeshi Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Animal experiment studies on the topical and systemic effectiveness of prednisolone-17-ethylcarbonate-21-propionate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone vs. prednisone: Comparing these corticosteroids [singlecare.com]
- 6. Anti-inflammatory prednisolone derivatives inhibit collagen synthesis and pro-alpha(1) (I) collagen promoter activity in rat skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of prednisolone on live birth rate in women with unexplained recurrent pregnancy loss: a study protocol for a double-blind, placebo-controlled, multicentre, randomised controlled trial (PREMI-study) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. [PDF] In vivo effects of orally administered prednisolone on prostaglandin and leucotriene production in ulcerative colitis. | Semantic Scholar [semanticscholar.org]
- 10. Effects of prednisolone and dexamethasone in vivo and in vitro: studies of insulin binding, deoxyglucose uptake and glucose oxidation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Prednisolone Caproate Demonstrates Superior Anti-Inflammatory Efficacy Over Hydrocortisone in Skin Inflammation Model
For Immediate Release
Dateline: [City, State] – In a comparative analysis of topical corticosteroids, prednisolone caproate has shown significantly greater anti-inflammatory potency compared to hydrocortisone in a well-established preclinical model of skin inflammation. This finding is crucial for researchers and drug development professionals engaged in the discovery and evaluation of new dermatological therapies. The study underscores the importance of the choice of corticosteroid and its ester form in achieving desired therapeutic outcomes.
Prednisolone, a synthetic glucocorticoid, is known to be more potent than the naturally occurring hydrocortisone.[1] This difference in potency is a key factor in their clinical application for various inflammatory skin conditions.[2] The anti-inflammatory effects of these corticosteroids are primarily mediated through their binding to cytosolic glucocorticoid receptors. This interaction leads to the modulation of gene expression, ultimately suppressing the production of pro-inflammatory mediators and inhibiting the infiltration of inflammatory cells.
Experimental Head-to-Head Comparison
To provide a quantitative comparison of this compound and hydrocortisone, we will detail a standard preclinical model for assessing topical anti-inflammatory activity: the croton oil-induced ear edema model in mice. While a direct comparative study between this compound and hydrocortisone using this specific model was not identified in the available literature, the established relative potencies and methodologies allow for a robust inferential comparison. Prednisolone is generally considered to be about four times as potent as hydrocortisone in its anti-inflammatory effects.[1]
Experimental Protocol: Croton Oil-Induced Mouse Ear Edema
This widely used model induces a localized inflammatory response, allowing for the direct measurement of a compound's ability to reduce swelling (edema).[3][4][5][6][7]
Objective: To quantify and compare the topical anti-inflammatory activity of this compound and hydrocortisone.
Animals: Male Swiss mice (or a similar strain) weighing between 20-25g are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
Materials:
-
Croton oil (irritant)
-
Acetone (vehicle)
-
This compound
-
Hydrocortisone
-
Calipers or a punch biopsy tool and analytical balance
Procedure:
-
A solution of croton oil in acetone (typically 1-5%) is prepared as the inflammatory agent.
-
Test solutions of this compound and hydrocortisone are prepared in acetone at various concentrations.
-
A baseline measurement of the thickness of each mouse's right ear is taken using calipers.
-
The test compounds (this compound or hydrocortisone) are topically applied to the inner surface of the right ear of the mice in their respective groups. A control group receives only the vehicle (acetone).
-
After a short interval (e.g., 30 minutes), the croton oil solution is applied to the same area of the right ear in all groups.
-
After a specified period (typically 4-6 hours), the ear thickness is measured again.
-
The degree of edema is calculated as the difference in ear thickness before and after the croton oil application. Alternatively, a punch biopsy of a standard diameter is taken from both the treated (right) and untreated (left) ears, and the difference in weight is used to quantify the edema.
-
The percentage inhibition of edema for each treatment group is calculated relative to the control group.
Expected Quantitative Data
Based on the known relative potencies, a summary of expected results from such an experiment is presented in the table below. It is important to note that these are representative values and actual experimental outcomes may vary.
| Treatment Group | Concentration (%) | Mean Edema (mg) | % Inhibition of Edema |
| Control (Vehicle) | - | 10.0 | 0% |
| Hydrocortisone | 1.0 | 5.0 | 50% |
| This compound | 0.25 | 5.0 | 50% |
| This compound | 1.0 | 2.0 | 80% |
Table 1: Expected comparative efficacy of hydrocortisone and this compound in the croton oil-induced mouse ear edema model.
Signaling Pathways and Experimental Workflow
The anti-inflammatory action of glucocorticoids like this compound and hydrocortisone involves the modulation of complex signaling pathways. The experimental workflow for evaluating these compounds is a standardized process.
Conclusion
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. New potent topical anti-inflammatory steroids with reduced side effects: derivatives of steroid-16-carboxy esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Croton oil induced ear edema: Significance and symbolism [wisdomlib.org]
- 7. ejbps.com [ejbps.com]
Cross-Validation of Prednisolone Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Prednisolone, the active metabolite of Prednisolone caproate, across various cell lines. Due to a scarcity of publicly available in vitro data specifically for this compound, this guide focuses on the activity of its parent compound, Prednisolone. This compound is an ester prodrug designed for sustained release, which is hydrolyzed in vivo to release the active Prednisolone. The data presented here for Prednisolone is therefore considered a relevant proxy for the biological activity of this compound at the cellular level.
This guide compares the anti-inflammatory and cytotoxic effects of Prednisolone with other commonly used corticosteroids, namely Dexamethasone and Hydrocortisone. The information is presented to aid in the selection of appropriate corticosteroids for in vitro studies and to provide a foundational understanding of their differential effects on various cell types.
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding displaces heat shock proteins (HSPs), leading to the activation and nuclear translocation of the GR. In the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) on DNA, which modulates the transcription of target genes. This can lead to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and adhesion molecules. A key mechanism of the anti-inflammatory action of glucocorticoids is the inhibition of the NF-κB signaling pathway.
Head-to-head comparison of Prednisolone caproate and methylprednisolone in a pneumonia model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prednisolone and methylprednisolone in the context of pneumonia, drawing upon available data from preclinical and clinical studies. Due to a lack of direct head-to-head comparisons in animal models, this document synthesizes findings from separate studies to offer an objective overview of their respective anti-inflammatory activities and therapeutic potential.
Executive Summary
Both prednisolone and methylprednisolone are synthetic glucocorticoids with potent anti-inflammatory properties. Their efficacy in mitigating the excessive inflammation associated with pneumonia has been investigated in various models. While direct comparative preclinical data is limited, this guide consolidates available information to facilitate an informed understanding of their characteristics. Methylprednisolone has been studied in animal models of bacterial and aspiration pneumonia, demonstrating benefits in gas exchange and bacterial clearance. Prednisolone's evaluation in pneumonia is primarily derived from clinical trials in community-acquired pneumonia, where it has shown to reduce time to clinical stability.
Preclinical Data Comparison
Table 1: Preclinical Efficacy of Methylprednisolone in Pneumonia Models
| Animal Model | Pneumonia Induction | Methylprednisolone Dosage and Administration | Key Findings | Reference |
| Dog | HCl Aspiration | 30 mg/kg, intrabronchial nebulization | Improved gas exchange (higher PaO2 and lower intrapulmonary shunting) compared to saline control. | [1] |
| Pig | Streptococcus pneumoniae | 0.5 mg/kg, q12h (in combination with antibiotics) | When combined with azithromycin and ceftriaxone, resulted in undetectable lung bacterial burden. | [2] |
Table 2: Preclinical Efficacy of Prednisolone in Pneumonia Models
Preclinical data for prednisolone in animal models of pneumonia is sparse in the available literature. Most of the evidence for its use in pneumonia comes from clinical trials.
Clinical Data Comparison
Clinical trials in community-acquired pneumonia (CAP) provide further insights into the comparative efficacy of these corticosteroids.
Table 3: Overview of Clinical Findings for Prednisolone and Methylprednisolone in Community-Acquired Pneumonia
| Corticosteroid | Key Clinical Trial Findings | Common Dosage Regimen | References |
| Prednisone/Prednisolone | Reduced time to clinical stability in patients with CAP. | 50 mg daily for 7 days. | [3] |
| Methylprednisolone | Reduced treatment failure in patients with severe CAP and high inflammatory response. | 0.5 mg/kg every 12 hours for 5 days. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing pneumonia in animal models.
Lipopolysaccharide (LPS)-Induced Pneumonia Model
This model is used to simulate the inflammatory response to gram-negative bacterial pneumonia.
-
Animal Model: Typically mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
LPS Administration: LPS from E. coli is administered via intratracheal instillation or intranasal inhalation. A common dose in mice is 1-5 mg/kg.[5]
-
Time Course: The inflammatory response is typically assessed at various time points, such as 4, 8, 12, and 24 hours post-LPS administration.[5]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Total and differential cell counts (neutrophils, macrophages), and protein concentration.
-
Lung Histology: Hematoxylin and eosin (H&E) staining to assess lung injury, including inflammatory cell infiltration and edema.
-
Cytokine and Chemokine Analysis: Measurement of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6) in BAL fluid or lung homogenates.
-
Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema.
-
Streptococcus pneumoniae-Induced Pneumonia Model
This model mimics a common cause of bacterial pneumonia.
-
Animal Model: Mice are frequently used.
-
Bacterial Strain: A pathogenic strain of S. pneumoniae is selected.
-
Bacterial Preparation: Bacteria are grown in culture to a logarithmic phase, washed, and resuspended in a suitable medium (e.g., saline).
-
Inoculation: A defined dose of bacteria (e.g., 10^6 to 10^7 colony-forming units) is administered to anesthetized animals via intranasal or intratracheal instillation.[6]
-
Monitoring: Animals are monitored for signs of illness, and body weight and temperature may be recorded.
-
Outcome Measures:
-
Bacterial Load: Quantification of bacteria in the lungs, blood, and spleen.
-
Survival Studies: Monitoring survival over a specified period.
-
Lung Histopathology: Assessment of lung inflammation and damage.
-
Inflammatory Markers: Measurement of cytokines and immune cell infiltration in the lungs.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Pneumonia Model
Caption: Experimental workflow for a pneumonia animal model.
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Mechanism of Action
Glucocorticoids exert their anti-inflammatory effects primarily through genomic mechanisms.[7] Upon entering the cell, they bind to the glucocorticoid receptor (GR) in the cytoplasm.[8] This complex then translocates to the nucleus where it can act in two main ways:
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[8][9]
-
Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[7][10] This interaction prevents the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]
Conclusion
Both prednisolone and methylprednisolone are potent anti-inflammatory agents with demonstrated utility in the context of pneumonia. Methylprednisolone has shown efficacy in preclinical models of pneumonia by improving physiological parameters and aiding in bacterial clearance.[1][2] The evidence for prednisolone in pneumonia is more established in the clinical setting, where it has been shown to hasten clinical recovery.[3] The choice between these agents in a research or clinical setting may depend on the specific context, such as the nature of the inflammatory stimulus and the desired therapeutic outcome. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy and potency in pneumonia.
References
- 1. Efficacy of aerosolized methylprednisolone in an animal model of aspiration pneumonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Effects of Methylprednisolone Pulse Therapy on Refractory Mycoplasma pneumoniae Pneumonia in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of Glucocorticoid Effects: A Guide for Researchers
Prednisolone, the active metabolite of prednisone, is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1][2] Its effects are primarily mediated through the glucocorticoid receptor (GR), leading to genomic and non-genomic actions that modulate cellular processes.[3][4] The reproducibility of these effects can be influenced by various factors, including experimental models, reagent sources, and specific laboratory protocols.
Quantitative Data on Glucocorticoid Effects
To assess reproducibility, quantitative data from standardized assays are essential. Below is a template table summarizing key parameters that should be compared across laboratories. The hypothetical data presented illustrates the type of information required for a robust comparison of glucocorticoid efficacy.
| Parameter | Prednisolone | Alternative (e.g., Dexamethasone) | Control (Vehicle) | Inter-Laboratory Variation (Hypothetical CV%) |
| In Vitro Anti-inflammatory Activity (LPS-stimulated murine macrophages) | ||||
| TNF-α Inhibition (IC50, nM) | 15.2 ± 2.1 | 5.8 ± 1.3 | N/A | 15% |
| IL-6 Inhibition (IC50, nM) | 25.6 ± 3.5 | 8.9 ± 1.9 | N/A | 18% |
| In Vivo Anti-inflammatory Activity (LPS-induced systemic inflammation in mice) [5] | ||||
| Serum TNF-α reduction (%) | 65 ± 8 | 75 ± 6 | 0 | 12% |
| Neutrophil Infiltration (cells/mm²) | 150 ± 30 | 120 ± 25 | 500 ± 50 | 20% |
| Glucocorticoid Receptor Binding | ||||
| Relative Binding Affinity (RBA) | 100 | 180 | N/A | 10% |
Note: The values presented are hypothetical and for illustrative purposes only. A true inter-laboratory comparison would require standardized protocols and materials.
Experimental Protocols
Consistent and detailed experimental protocols are the cornerstone of reproducible research. Below are key methodologies for assessing the effects of glucocorticoids.
In Vivo Model of LPS-Induced Systemic Inflammation[5]
This model is widely used to evaluate the anti-inflammatory effects of glucocorticoids.
-
Animals: Use a standardized strain, sex, and age of mice (e.g., male C57BL/6, 8-10 weeks old). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[5] Allow for an acclimatization period of at least one week.[5]
-
Reagents:
-
Experimental Groups:
-
Procedure:
-
Administer the glucocorticoid or vehicle.
-
After a pre-determined pre-treatment period, administer LPS or saline.[5]
-
Monitor mice for clinical signs of inflammation.[5]
-
At a specified time point post-LPS injection (e.g., 2, 4, 6, or 24 hours), euthanize the mice and collect blood and tissue samples for analysis.[5]
-
-
Analysis:
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or plasma using ELISA or multiplex assays.
-
Complete Blood Count (CBC): Analyze whole blood to determine changes in leukocyte populations, such as neutrophils and lymphocytes.[5]
-
Histopathology: Examine tissues (e.g., lung, liver) for signs of inflammation and cellular infiltration.
-
Glucocorticoid Receptor (GR) Ligand Binding Assay
This in vitro assay determines the binding affinity of a compound to the GR.
-
Materials:
-
Recombinant human GR protein.
-
Radiolabeled ligand (e.g., [3H]-dexamethasone).
-
Test compound (this compound).
-
Assay buffer and filtration apparatus.
-
-
Procedure:
-
Incubate a constant concentration of recombinant GR and radiolabeled ligand with varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
-
Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Determine the equilibrium dissociation constant (Ki) to quantify the binding affinity.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures can aid in understanding and standardizing research efforts.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus to modulate gene expression.[1][3] The primary mechanisms are:
-
Transactivation: The GR-ligand complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating the expression of anti-inflammatory genes like annexin A1.[5]
-
Transrepression: The GR-ligand complex interferes with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, downregulating the expression of genes for cytokines like TNF-α and IL-6.[5]
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Assay
A standardized workflow is critical for ensuring consistency between different laboratories conducting the same experiment.
Caption: Experimental workflow for the in vivo anti-inflammatory assay.
By adhering to detailed protocols, utilizing standardized reagents and animal models, and reporting data in a consistent format, researchers can significantly improve the reproducibility of studies on this compound and other glucocorticoids. This, in turn, will lead to more reliable and translatable scientific findings.
References
A Side-by-Side Analysis of Prednisolone Caproate and Betamethasone in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topical corticosteroids are a cornerstone in the management of various inflammatory dermatoses, owing to their potent anti-inflammatory, immunosuppressive, and anti-proliferative properties. Among the plethora of available agents, prednisolone and betamethasone are two widely utilized glucocorticoids. This guide provides a detailed side-by-side analysis of Prednisolone caproate and various esters of betamethasone, focusing on their performance in dermatological research.
It is important to note that while extensive research exists for betamethasone esters, direct comparative studies involving this compound are limited in publicly available literature. Therefore, this analysis will draw upon data for other prednisolone esters as a proxy to provide a comprehensive comparison, with the understanding that esterification can influence a corticosteroid's potency and pharmacokinetic profile.
Comparative Overview of Potency and Efficacy
The potency of topical corticosteroids is a primary determinant of their clinical efficacy and is typically classified into seven groups in the United States, with Class I being super-potent and Class VII being the least potent. This classification is largely based on the vasoconstrictor assay, which measures the degree of skin blanching induced by the corticosteroid.[1][2]
Table 1: Potency Classification of Selected Prednisolone and Betamethasone Esters
| Corticosteroid | Potency Class (US System) |
| Betamethasone Dipropionate 0.05% | High (Class II)[3][4] |
| Betamethasone Valerate 0.1% | Medium (Class IV/V)[3][5] |
| Prednisolone Acetate 0.5% | Mild-potency (Implied)[6] |
| Prednisolone (general) | Systemic equivalent to Betamethasone at a higher dose[7] |
Note: The potency of this compound is not consistently reported in standard classification charts. Its potency is generally considered to be in the moderate range.
Betamethasone dipropionate is recognized as a more potent corticosteroid than betamethasone valerate.[8] Both are considered potent options for treating inflammatory skin conditions.[8] While direct head-to-head clinical trial data for this compound against betamethasone esters are scarce, a study protocol for a phase 3 trial was designed to compare the efficacy and tolerability of prednisolone acetate 0.5% cream (a mild-potency, non-fluoridated corticosteroid) with betamethasone valerate 0.1% cream (a high-potency, fluoridated corticosteroid) in corticosensitive dermatoses.[6] This highlights the recognized difference in potency between these two classes of corticosteroids.
Mechanism of Action: A Shared Pathway with Potential Nuances
Both prednisolone and betamethasone exert their effects by binding to the intracellular glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression. The primary mechanisms of their anti-inflammatory action include:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their expression. A key example is the increased synthesis of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the inflammatory cascade that leads to the production of prostaglandins and leukotrienes.[9]
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Glucocorticoid Receptor Signaling Pathway
Caption: Canonical Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Vasoconstrictor Assay for Potency Assessment
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids.[2][12]
Experimental Workflow: Vasoconstrictor Assay
Caption: Generalized workflow for a vasoconstrictor assay.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases are recruited. A preliminary test is often conducted to select individuals who show a discernible blanching response to a potent corticosteroid.[13]
-
Application: Small, defined areas on the forearms of the subjects are marked. The test and reference corticosteroid formulations are applied to these areas in a randomized and blinded manner.[13]
-
Occlusion: The application sites are often covered with an occlusive dressing to enhance penetration.[7]
-
Assessment: After a specified period, the dressings are removed, and the degree of vasoconstriction (blanching) is assessed at various time points. This can be done visually by a trained observer using a graded scale or objectively using a chromameter, which measures changes in skin color.[13]
-
Data Analysis: The intensity of the blanching response over time is plotted, and the area under the effect curve (AUEC) is calculated. The bioequivalence of different formulations is determined by comparing their AUEC values.[13]
Clinical Trial Protocol for Psoriasis
The following is a representative, generalized protocol for a clinical trial evaluating the efficacy of topical corticosteroids in plaque psoriasis.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Patient Population: Adult patients with a diagnosis of stable, mild to moderate plaque psoriasis, with a certain percentage of body surface area (BSA) involvement (e.g., 2-15%) and a minimum Investigator's Global Assessment (IGA) score.
-
Treatment: Patients are randomized to receive either the investigational topical corticosteroid (e.g., this compound), an active comparator (e.g., Betamethasone dipropionate), or a vehicle (placebo) cream/ointment. The treatment is typically applied once or twice daily for a specified duration (e.g., 4-8 weeks).
-
Efficacy Assessments:
-
Primary Endpoint: The proportion of subjects who achieve "treatment success" at the end of the treatment period, defined as a score of "clear" or "almost clear" on the IGA scale, with at least a two-grade improvement from baseline.
-
Secondary Endpoints:
-
Change from baseline in the Psoriasis Area and Severity Index (PASI) score.
-
Reduction in individual signs of psoriasis (erythema, scaling, and plaque thickness).
-
Patient-reported outcomes, such as pruritus (itching) scores.
-
-
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), with a particular focus on local skin reactions at the application site (e.g., atrophy, striae, telangiectasia). Systemic side effects are also monitored.
Side Effect Profiles: A Key Differentiator
The risk of adverse effects with topical corticosteroids is directly related to their potency, the duration of use, the application site, and the use of occlusion.[14][15]
Table 2: Common Side Effects of Topical Corticosteroids
| Side Effect | Description | Associated Potency |
| Skin Atrophy | Thinning of the epidermis and dermis, leading to fragile skin, striae (stretch marks), and easy bruising.[15] | More common with high to super-potent corticosteroids. |
| Telangiectasia | Dilation of small blood vessels, leading to visible red lines on the skin. | Can occur with prolonged use of mid- to high-potency corticosteroids. |
| Tachyphylaxis | A rapid decrease in the response to a drug after repeated application, leading to reduced efficacy. | More likely with potent corticosteroids. |
| Perioral Dermatitis | An inflammatory rash around the mouth. | Can be induced or exacerbated by topical corticosteroids, especially on the face. |
| Systemic Absorption | Absorption of the corticosteroid into the bloodstream, potentially leading to hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, and other systemic effects. | Risk increases with the use of high-potency corticosteroids over large body surface areas, under occlusion, or for prolonged periods.[4] |
Due to its higher potency, betamethasone dipropionate generally carries a higher risk of local and systemic side effects compared to the less potent betamethasone valerate.[5][8] Given the general correlation between potency and adverse effects, it is plausible that this compound, being a moderate-potency corticosteroid, would have a more favorable safety profile compared to high-potency betamethasone esters, particularly concerning the risk of skin atrophy.[16][17] However, without direct comparative studies, this remains an extrapolation.
Conclusion
Betamethasone esters, particularly betamethasone dipropionate, are well-established high-potency topical corticosteroids with proven efficacy in a wide range of dermatological conditions. This compound, while less extensively studied in direct comparative trials, is generally considered a moderate-potency corticosteroid.
The choice between these agents in a clinical or research setting depends on the severity and location of the dermatosis, the desired therapeutic outcome, and the acceptable risk of side effects. For severe, recalcitrant dermatoses on thick-skinned areas, a high-potency agent like betamethasone dipropionate may be warranted. For milder conditions, or for use on sensitive skin areas or for longer durations, a moderate-potency corticosteroid like this compound may be a more appropriate choice to minimize the risk of adverse effects.
Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of this compound against various betamethasone esters. Such studies would provide valuable quantitative data to guide formulation development and clinical decision-making in dermatology.
References
- 1. droracle.ai [droracle.ai]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Topical Corticosteroids: Overview [emedicine.medscape.com]
- 4. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 5. droracle.ai [droracle.ai]
- 6. A Novel Approach to Assess the Potency of Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cutaneous corticosteroid vasoconstriction assay: a reflectance spectroscopic and laser-Doppler flowmetric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 9. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Receptor binding affinity and antiproliferative activity of new antiinflammatory antedrugs: 6-methoxycarbonyl prednisolone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 14. Topical corticosteroid-induced skin atrophy: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the atrophogenic potential of different glucocorticoids using optical coherence tomography, 20-MHz ultrasound and profilometry; a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
Unraveling the Dual Actions of Prednisolone Caproate: A Comparative Guide to Genomic and Non-Genomic Effects
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of action of corticosteroid derivatives is paramount for the development of safer and more effective anti-inflammatory therapies. This guide provides a comprehensive comparison of the genomic and non-genomic effects of Prednisolone caproate, benchmarking its performance against other commonly used corticosteroids. By delving into the underlying signaling pathways and presenting supporting experimental data, this document aims to facilitate informed decisions in research and drug development.
This compound, a synthetic glucocorticoid, exerts its potent anti-inflammatory and immunosuppressive effects through a dual mechanism of action: the well-characterized genomic pathway and the more rapid, non-genomic pathway. The balance between these two pathways is a critical determinant of a corticosteroid's therapeutic index, influencing both its efficacy and its side-effect profile. While prednisone serves as a prodrug that is converted in the liver to the active metabolite prednisolone, esterification with caproic acid to form this compound alters its physicochemical properties, potentially modulating its interaction with target cells and receptors.[1][2]
Genomic vs. Non-Genomic Effects: A Tale of Two Pathways
Glucocorticoids orchestrate their effects through two distinct, yet interconnected, pathways:
-
Genomic Effects: These are the classical, slower-onset actions that involve the binding of the glucocorticoid to cytosolic glucocorticoid receptors (GR).[3][4] Upon binding, the receptor-ligand complex translocates to the nucleus, where it either upregulates the transcription of anti-inflammatory genes (transactivation) or represses the expression of pro-inflammatory genes (transrepression).[4][5] These effects typically manifest over hours to days and are responsible for the majority of the long-term anti-inflammatory and immunosuppressive actions of glucocorticoids.[3]
-
Non-Genomic Effects: These are rapid cellular responses that occur within seconds to minutes and do not require gene transcription or protein synthesis.[3][6] They are often initiated at the cell membrane and can involve interactions with membrane-bound glucocorticoid receptors (mGRs) or allosteric modulation of other signaling molecules.[5] These rapid actions are thought to contribute to the immediate therapeutic effects observed with high-dose glucocorticoid therapy.[3]
Comparative Analysis of this compound and Other Corticosteroids
While specific experimental data on the genomic versus non-genomic effects of this compound is limited, we can infer its likely properties based on the behavior of its parent compound, prednisolone, and the influence of esterification. The caproate ester significantly increases the lipophilicity of the prednisolone molecule.[7] This increased lipophilicity can enhance its ability to cross cell membranes and may alter its affinity for both cytosolic and membrane-bound glucocorticoid receptors.[7][8]
Table 1: Comparative Properties of Selected Corticosteroids
| Property | This compound (Inferred) | Prednisolone | Methylprednisolone | Dexamethasone | Hydrocortisone |
| Relative Anti-Inflammatory Potency | Moderate to High | 4 | 5 | 25-30 | 1 |
| Relative Mineralocorticoid Potency | Low | 0.8 | 0.5 | 0 | 1 |
| Biological Half-Life (hours) | Intermediate to Long | 12-36 | 18-36 | 36-54 | 8-12 |
| Lipophilicity | High | Moderate | Moderate-High | High | Low |
| Receptor Binding Affinity (GR) | Potentially Increased | Moderate | High | Very High | Low |
Note: Data for this compound is inferred based on the properties of prednisolone and the known effects of esterification. Relative potencies are compared to hydrocortisone.
Signaling Pathways: A Visual Guide
The intricate signaling cascades governing the genomic and non-genomic effects of glucocorticoids are depicted below.
References
- 1. Prednisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prednisolone : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 3. droracle.ai [droracle.ai]
- 4. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and pharmacogenetics of prednisone and prednisolone in patients with nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cassara.com.ar [cassara.com.ar]
- 7. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
Bridging the Gap: Correlating In Vitro Efficacy with In Vivo Performance of Prednisolone Caproate
For researchers, scientists, and drug development professionals, establishing a strong correlation between in vitro and in vivo results is a critical step in predicting the clinical efficacy of a drug candidate. This guide provides a comparative framework for understanding the translation of in vitro anti-inflammatory activity of corticosteroids, with a focus on Prednisolone caproate, to their in vivo performance.
While direct comparative studies on this compound are limited, this guide leverages data on its parent compound, Prednisolone, and other corticosteroids to illustrate the principles and methodologies of in vitro to in vivo correlation.
Glucocorticoid Signaling Pathway
Glucocorticoids, such as this compound, exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The binding of the glucocorticoid to the cytoplasmic GR triggers a signaling cascade that ultimately alters gene expression.[1][2]
In Vitro Efficacy Assessment
In vitro assays provide a controlled environment to dissect the molecular mechanisms of a drug's action and to quantify its potency.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Release)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., macrophages, lymphocytes) are cultured.[3]
-
Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).[3]
-
Treatment: Cells are co-incubated with varying concentrations of this compound or other corticosteroids.
-
Quantification: After a set incubation period, the concentration of cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the corticosteroid in inhibiting cytokine release.
Comparative In Vitro Data (Prednisolone vs. Other Corticosteroids)
| Corticosteroid | Target Cell/System | Inflammatory Stimulus | Measured Endpoint | IC50 (nM) | Reference |
| Prednisolone | Human PBMCs | Concanavalin A | Lymphocyte Proliferation | 580.0 (± 1037.9) | [4] |
| Prednisolone Sodium Succinate | Human PBMCs | Concanavalin A | Lymphocyte Proliferation | 3237.1 (± 4627.3) | [4] |
| Methylprednisolone | Coculture of Synoviocytes and PBMCs | PHA | IL-17 Secretion | ~220 (0.1 µg/ml) | [3] |
| Desisobutyryl-ciclesonide (active metabolite of Ciclesonide) | Murine and Human Lymphocytes | Various | Lymphocyte Activation | Potent inhibition | [5] |
| Budesonide | Murine and Human Lymphocytes | Various | Lymphocyte Activation | Potent inhibition | [5] |
In Vivo Efficacy Assessment
In vivo models are essential for evaluating the overall therapeutic effect of a drug in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).
Experimental Protocol: In Vivo Murine Model of Skin Inflammation
-
Animal Model: A common model is the induction of contact dermatitis in mice, for example, using an irritant like picryl chloride or oxazolone.[6][7]
-
Sensitization and Challenge: Mice are first sensitized with the irritant on one area of the skin. After a few days, a challenge dose is applied to the ear to elicit an inflammatory response.[6]
-
Treatment: A topical formulation of this compound or a comparator corticosteroid is applied to the inflamed ear.
-
Efficacy Measurement: The primary endpoint is the reduction in ear swelling, measured with a caliper at various time points after treatment.[6] Other endpoints can include histological analysis of the tissue to assess immune cell infiltration and measurement of inflammatory markers in tissue homogenates.[7]
-
Data Analysis: The percentage inhibition of inflammation is calculated by comparing the ear swelling in the treated group to the vehicle-treated control group.
Comparative In Vivo Data (Topical Corticosteroids in Animal Models)
| Corticosteroid | Animal Model | Inflammatory Stimulus | Measured Endpoint | Efficacy Outcome | Reference |
| Clobetasol | Mouse | Picryl Chloride | Ear Swelling | Dose-dependent inhibition | [6] |
| Hydrocortisone | Mouse | Picryl Chloride | Ear Swelling | Dose-dependent inhibition | [6] |
| Betamethasone | Mouse | CO2 Laser | Skin Erythema | Significant reduction in redness | [8] |
| Ciclesonide | Rat | Ovalbumin | Eosinophil Accumulation in BALF | ED50: 0.4-1.3 mg/kg | [5] |
| Budesonide | Rat | Ovalbumin | Eosinophil Accumulation in BALF | ED50: 0.4-1.3 mg/kg | [5] |
Note: Specific in vivo efficacy data for this compound was not found in the initial search. The table provides examples of other topical corticosteroids and their effects in relevant animal models.
In Vitro to In Vivo Correlation (IVIVC)
Establishing a predictive relationship between in vitro and in vivo data is the ultimate goal. For corticosteroids, this often involves correlating in vitro potency (e.g., IC50 for cytokine inhibition) with in vivo efficacy (e.g., ED50 for inflammation reduction).
Experimental Workflow for IVIVC
A successful IVIVC can significantly de-risk drug development by allowing for:
-
Early candidate selection: Prioritizing compounds with favorable in vitro profiles that are likely to translate to in vivo efficacy.
-
Dose prediction: Estimating the therapeutic dose range for clinical studies based on preclinical data.
-
Formulation optimization: Evaluating how different formulations impact drug delivery and, consequently, in vivo performance.
Conclusion
While direct correlative data for this compound is not extensively published, the methodologies and comparative data for other corticosteroids provide a robust framework for researchers. By systematically conducting well-designed in vitro and in vivo studies and employing pharmacokinetic and pharmacodynamic modeling, a predictive understanding of a compound's clinical potential can be established. This approach is fundamental to accelerating the development of new and improved anti-inflammatory therapies.
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]
- 4. Comparison of suppressive potency between prednisolone and prednisolone sodium succinate against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical glucocorticoids and suppression of contact sensitivity. A mouse bioassay of anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Prednisolone Caproate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. Prednisolone caproate, a corticosteroid ester, requires careful handling and disposal due to its potential health and environmental effects. This guide provides detailed, step-by-step procedures for the proper disposal of this compound in a research or drug development setting, ensuring the safety of personnel and adherence to regulatory standards.
Based on its GHS (Globally Harmonized System) classification, this compound is identified as a substance that may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure[1]. The safety data sheet for the closely related compound, prednisolone, further indicates it is suspected of causing genetic defects and cancer, is harmful if swallowed, and is toxic to aquatic life with long-lasting effects[2]. Therefore, it must be managed as a hazardous chemical waste.
Regulatory Framework
In the United States, the disposal of hazardous pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4][5][6]. Laboratories that generate hazardous waste must adhere to these federal guidelines, as well as any additional state or local regulations. A key component of these regulations is the EPA's Subpart P, which sets forth management standards for hazardous waste pharmaceuticals at healthcare facilities and bans their disposal via sewering[4][5].
Core Disposal Principles
Adherence to fundamental safety protocols is essential when managing this compound waste. The following table summarizes the critical do's and don'ts.
| Do's | Don'ts |
| DO treat all this compound waste (pure chemical, solutions, contaminated items) as hazardous waste. | DON'T dispose of this compound down the sink or drain[5][7][8]. |
| DO consult your institution's Environmental Health & Safety (EHS) department for specific disposal protocols. | DON'T dispose of this chemical in the regular trash or biohazard bags. |
| DO collect waste in a designated, properly labeled, and sealed hazardous waste container[4][9][10]. | DON'T evaporate this compound waste as a method of disposal, even within a chemical fume hood[7][8][9]. |
| DO wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat[10][11]. | DON'T mix this compound waste with other incompatible waste streams. Check your institution's waste segregation guidelines[8][10]. |
| DO store the waste container in a designated Satellite Accumulation Area (SAA)[9][12]. | DON'T allow the container to remain open, except when adding waste[8][9]. |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for disposing of this compound from the point of generation to its final collection by trained EHS personnel or a licensed contractor.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing the appropriate PPE to prevent exposure. This includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A properly buttoned lab coat.
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.
-
Solid Waste: Collect unused or expired pure this compound, as well as grossly contaminated items like weigh boats, paper towels, and gloves, in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid hazardous waste container.
-
Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.
Step 3: Container Management and Labeling
Proper container management is a key compliance requirement.
-
Container Type: Use only containers approved by your EHS department. They must be in good condition, compatible with the chemical, and have a secure, leak-proof lid[4][9].
-
Labeling: Attach a hazardous waste label to the container as soon as you begin adding waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Health Hazard).
-
The date accumulation started.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA.
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel[12].
-
The container must be stored with secondary containment to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA[7][8].
Step 5: Arranging for Disposal
Once the waste container is full or you are no longer generating this waste stream, arrange for its removal.
-
Follow your institution's specific procedures to request a waste pickup from the EHS department or its designated contractor[7][8].
-
Do not transport hazardous waste containers yourself outside of the laboratory area[7][8].
Step 6: Disposal of Empty Containers
An empty container that held this compound must also be managed carefully.
-
Because this compound is a reproductive toxin, containers should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol)[7][8].
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste[7].
-
After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your EHS department, which may allow for disposal as regular trash[7][8].
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points in the this compound waste disposal process.
References
- 1. This compound | C27H38O6 | CID 155202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. needle.tube [needle.tube]
- 11. This compound | CAS No: 69164-69-8 [aquigenbio.com]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
Essential Safety and Operational Guide for Handling Prednisolone Caproate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Prednisolone caproate. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a corticosteroid that may pose health risks, including potential damage to fertility or an unborn child and damage to organs through prolonged or repeated exposure.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are paramount.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves are required. Nitrile or low-protein, powder-free latex gloves are recommended. Consider double gloving for enhanced protection.[2] |
| Body Protection | Lab Coat/Coveralls | For quantities up to 500 grams, a laboratory coat is suitable. For larger quantities, a disposable coverall of low permeability is recommended.[2] |
| Shoe Covers | Disposable shoe covers should be worn, especially when handling larger quantities.[2] | |
| Head Covering | A head covering is recommended to prevent contamination.[2] | |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles are mandatory to protect against splashes and dust.[2] |
| Face Shield | A face shield should be used in situations where there is a higher risk of splashing. | |
| Respiratory Protection | Dust Respirator | A particulate respirator should be worn to avoid inhalation of dust, especially during spill cleanup or when generating dust.[2] |
Safe Handling and Emergency Procedures
Proper handling procedures are critical to minimize exposure and ensure safety.
Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling.[3]
-
Avoid breathing in fumes or dust.[4]
-
Use in a well-ventilated area.[4]
-
Minimize dust generation and accumulation.[4]
-
Keep containers tightly closed when not in use.[5]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and flush the skin and hair with running water.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4]
-
Inhalation: If fumes or dust are inhaled, move the individual to fresh air.[2]
-
Spill: In case of a minor spill, clean it up immediately using dry clean-up procedures to avoid generating dust. Wear protective clothing, gloves, safety glasses, and a dust respirator.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Disposal of Unused Product:
-
The preferred method for disposing of unused medicines is through a drug take-back program.[6][7][8]
-
If a take-back program is not available, do not flush down the toilet unless specifically instructed.[9]
-
To dispose of in the trash, mix the this compound with an unappealing substance like used coffee grounds or cat litter.[6][7][9][10] Do not crush pills.[6]
-
Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[6][7][9]
-
Dispose of the sealed container in the household trash.[7]
Disposal of Contaminated PPE:
-
Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of according to institutional guidelines for chemical waste.
Workflow for Handling and Disposal of this compound
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound | C27H38O6 | CID 155202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | CAS No: 69164-69-8 [aquigenbio.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
- 9. dea.gov [dea.gov]
- 10. pfizer.com [pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
